GSK1324726A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
4-[(2S,4R)-1-acetyl-4-(4-chloroanilino)-2-methyl-3,4-dihydro-2H-quinolin-6-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O3/c1-15-13-23(27-21-10-8-20(26)9-11-21)22-14-19(7-12-24(22)28(15)16(2)29)17-3-5-18(6-4-17)25(30)31/h3-12,14-15,23,27H,13H2,1-2H3,(H,30,31)/t15-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWSUKOIROHXAP-NPMXOYFQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C(N1C(=O)C)C=CC(=C2)C3=CC=C(C=C3)C(=O)O)NC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](C2=C(N1C(=O)C)C=CC(=C2)C3=CC=C(C=C3)C(=O)O)NC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Mechanism of Action of I-BET726 as a BET Inhibitor
Abstract
I-BET726 (also known as GSK1324726A) is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3] This family, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a critical role in the regulation of gene transcription.[4] By binding to acetylated lysine (B10760008) residues on histones and transcription factors, BET proteins recruit transcriptional machinery to specific genomic loci, driving the expression of genes involved in cell proliferation, survival, and inflammation.[4][5] I-BET726 competitively binds to the acetyl-lysine recognition pockets of BET bromodomains, displacing them from chromatin and leading to the suppression of key oncogenes and pro-inflammatory genes.[2][6] This guide provides a detailed overview of the mechanism of action of I-BET726, including its binding affinity, downstream signaling effects, and relevant experimental protocols.
Core Mechanism of Action: Competitive Inhibition of BET Bromodomains
The fundamental mechanism of I-BET726 involves its function as a competitive antagonist at the acetyl-lysine binding pocket of BET bromodomains.[2][6] All BET proteins contain two N-terminal bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine residues on histone tails.[4][7] This interaction tethers BET proteins to chromatin, facilitating the recruitment of transcriptional regulators, such as the Positive Transcription Elongation Factor b (P-TEFb), to gene promoters and super-enhancers.[6][8]
I-BET726 mimics the structure of acetylated lysine, allowing it to dock within the hydrophobic pocket of the bromodomains with high affinity.[2] This direct competition prevents the association of BET proteins with chromatin, leading to their displacement and a subsequent reduction in the transcription of BET-dependent genes.[4] This is particularly impactful at super-enhancers, which are large clusters of enhancers that drive the expression of genes critical to cell identity and oncogenesis, such as the MYC family of oncogenes.[8]
Quantitative Data: Binding Affinity and Cellular Potency
I-BET726 demonstrates high-affinity binding to the bromodomains of BRD2, BRD3, and BRD4. It is highly selective for the BET family, with over 1000-fold lower affinity for other bromodomain-containing proteins like CREBBP.[2][9]
| Target | Assay Type | Value (IC50) | Reference |
| BRD2 | Cell-free TR-FRET | 41 nM | [1][2][3] |
| BRD3 | Cell-free TR-FRET | 31 nM | [1][2][3] |
| BRD4 | Cell-free TR-FRET | 22 nM | [1][2][3] |
Table 1: In Vitro Binding Affinity of I-BET726.
In cellular assays, I-BET726 potently inhibits the growth of various cancer cell lines. For example, in a panel of neuroblastoma cell lines, it exhibited a median growth IC50 (gIC50) of 75 nM, irrespective of MYCN amplification status.[3]
| Cell Line Panel | Assay Type | Value (Median gIC50) | Reference |
| Neuroblastoma | Cell Growth Assay | 75 nM | [3] |
Table 2: Cellular Potency of I-BET726.
Downstream Signaling Pathways
The displacement of BET proteins from chromatin by I-BET726 leads to the modulation of several critical signaling pathways implicated in cancer and inflammation.
MYC/MYCN Oncogene Suppression
One of the most well-documented effects of BET inhibition is the potent, concentration-dependent suppression of MYC and MYCN transcription.[10] These oncogenes are master regulators of cell growth and proliferation and are direct targets of BRD4. I-BET726 treatment leads to the eviction of BRD4 from the MYC/MYCN promoters and super-enhancers, resulting in rapid transcriptional downregulation.[10] This effect is observed both in vitro in cancer cell lines and in vivo in xenograft models.[10][11]
Induction of Apoptosis via BCL2 Family Modulation
I-BET726 induces apoptosis in cancer cells by altering the balance of pro- and anti-apoptotic proteins of the BCL2 family. The anti-apoptotic protein BCL2 is a direct transcriptional target of BET proteins.[11] Treatment with I-BET726 leads to the downregulation of BCL2 expression, sensitizing cells to apoptotic stimuli.[6][10] In some cellular contexts, BET inhibitors have also been shown to upregulate the expression of the pro-apoptotic BH3-only protein BIM.[8]
Attenuation of NF-κB Signaling
I-BET726 can attenuate inflammatory responses by inhibiting the NF-κB signaling pathway.[2] BRD4 has been shown to interact directly with the acetylated RelA/p65 subunit of NF-κB, a key step for the transcription of NF-κB target genes, including various cytokines and chemokines.[5][12] By blocking the BRD4-RelA interaction, I-BET726 prevents the transcriptional activation of these inflammatory genes, demonstrating potent anti-inflammatory effects in preclinical models.[4][12]
Experimental Protocols
Determination of BET Protein Binding Affinity (TR-FRET Assay)
This protocol describes a competitive binding assay to determine the IC50 of I-BET726 against BET bromodomains using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Materials:
-
Recombinant BET protein truncates (containing both BD1 and BD2) of BRD2, BRD3, and BRD4 (e.g., 10 nM).[1]
-
I-BET726 serial dilutions.
-
Fluorescent ligand (e.g., Alexa 647 derivative, 50 nM).[1]
-
Europium chelate-labeled anti-6His antibody (1.5 nM).[1]
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 5% Glycerol, 1 mM DTT, 1 mM CHAPS.[1]
-
384-well plates.
-
-
Procedure:
-
Add BET protein, fluorescent ligand, and varying concentrations of I-BET726 to the wells of a 384-well plate.
-
Incubate the plate for 1 hour at room temperature to allow the binding reaction to reach equilibrium.[1]
-
Add the europium-labeled anti-6His antibody to each well. This antibody binds to the His-tagged BET protein, serving as the FRET donor.
-
Read the plate using a TR-FRET-capable plate reader (Excitation: 337 nm, Emission: 615 nm for Europium and 665 nm for Alexa 647).[1]
-
The displacement of the fluorescent ligand by I-BET726 results in a loss of the FRET signal.
-
Plot the FRET signal ratio against the I-BET726 concentration and fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value.[1]
-
Cellular Growth Inhibition Assay (gIC50 Determination)
This protocol measures the effect of I-BET726 on cell population growth over several days.
-
Materials:
-
Cancer cell lines of interest.
-
Standard cell culture medium and supplements.
-
96-well or 384-well clear-bottom tissue culture plates.
-
I-BET726 serial dilutions.
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
Luminometer plate reader.
-
-
Procedure:
-
Seed cells into plates at a density optimized for 6 days of growth and allow them to adhere overnight.[1]
-
The following day (Day 0), measure the baseline cell number on a subset of plates (T0 value) using the CellTiter-Glo® reagent according to the manufacturer's instructions.[1]
-
Treat the remaining plates with a serial dilution of I-BET726 or DMSO as a vehicle control.
-
Incubate the plates for 6 days under standard cell culture conditions.[1]
-
On Day 6, measure the final cell number in all wells using the CellTiter-Glo® reagent.
-
Normalize the Day 6 luminescence values to the T0 value (set to 100%) and plot against the drug concentration.[1]
-
The growth IC50 (gIC50) is calculated as the concentration of I-BET726 that causes a 50% reduction in cell growth between the DMSO control and the T0 value.[1]
-
Conclusion
I-BET726 is a selective, high-affinity inhibitor of the BET family of bromodomain-containing proteins. Its mechanism of action is centered on the competitive displacement of BET proteins from chromatin, leading to the transcriptional suppression of key oncogenes like MYC and anti-apoptotic factors such as BCL2. Furthermore, it modulates critical inflammatory pathways like NF-κB. These pleiotropic effects on cell growth, survival, and inflammation underscore its therapeutic potential in oncology and inflammatory diseases, which has been demonstrated in numerous preclinical models.[6][11] The data and protocols presented herein provide a comprehensive technical foundation for researchers working with I-BET726 and other BET inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. I-BET726 suppresses human skin squamous cell carcinoma cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bromodomain-selective BET inhibitors are potent antitumor agents against MYC-driven pediatric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BET inhibitors synergize with venetoclax to induce apoptosis in MYC-driven lymphomas with high BCL-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. BET Inhibition Silences Expression of MYCN and BCL2 and Induces Cytotoxicity in Neuroblastoma Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BET inhibition silences expression of MYCN and BCL2 and induces cytotoxicity in neuroblastoma tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Cellular Targets of GSK1324726A (I-BET726)
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK1324726A, also known as I-BET726, is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine (B10760008) residues on histones and transcription factors, BET proteins recruit transcriptional machinery to specific genomic loci, thereby controlling the expression of genes involved in cell proliferation, apoptosis, and inflammation. This technical guide provides a comprehensive overview of the cellular targets of this compound, detailing its binding affinities, the experimental protocols used for its characterization, and its impact on key signaling pathways.
Primary Cellular Targets: The BET Protein Family
The primary cellular targets of this compound are the members of the BET family of proteins, which include BRD2, BRD3, and BRD4. This compound acts as a competitive inhibitor, binding to the acetyl-lysine binding pockets (bromodomains) of these proteins and thereby preventing their interaction with acetylated histones and transcription factors.[1][2] This displacement of BET proteins from chromatin leads to the modulation of downstream gene expression.
Quantitative Binding and Inhibitory Activity
The inhibitory potency of this compound against the BET family proteins has been quantified using various biochemical assays, most notably Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The half-maximal inhibitory concentrations (IC50) demonstrate high affinity for BRD2, BRD3, and BRD4.
| Target Protein | IC50 (nM) | Assay Type | Reference |
| BRD2 | 41 | Cell-free | [3][4] |
| BRD3 | 31 | Cell-free | [3][4] |
| BRD4 | 22 | Cell-free | [3][4] |
Experimental Protocols
A variety of experimental techniques have been employed to elucidate the cellular targets and mechanism of action of this compound. Below are detailed methodologies for key experiments.
Determination of BET Protein Binding Affinity (TR-FRET Assay)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for quantifying the binding affinity of inhibitors to their target proteins in a high-throughput format.
Objective: To determine the IC50 values of this compound for BRD2, BRD3, and BRD4.
Materials:
-
Recombinant BET protein truncates (containing both BD1 and BD2) of BRD2, BRD3, and BRD4 (e.g., 10 nM final concentration).[3]
-
This compound (I-BET726) at various concentrations.
-
Fluorescent ligand (e.g., Alexa 647 derivative, 50 nM final concentration).[3]
-
Europium chelate-labeled anti-6His antibody (e.g., 1.5 nM final concentration).[3]
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 5% Glycerol, 1 mM DTT, 1 mM CHAPS.[3]
-
384-well plates.
-
TR-FRET-capable plate reader (e.g., Envision Plate reader).[3]
Protocol:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add the recombinant BET protein, the fluorescent ligand, and the this compound dilutions.
-
Incubate the plate for 1 hour at room temperature to allow for binding equilibrium.[3]
-
Add the europium chelate-labeled anti-6His antibody to each well.
-
Read the plate using a TR-FRET plate reader with an excitation wavelength of 337 nm and emission wavelengths of 615 nm (Europium) and 665 nm (Alexa 647).[3]
-
The TR-FRET signal is calculated as the ratio of the acceptor (665 nm) to the donor (615 nm) fluorescence.
-
Plot the TR-FRET ratio against the logarithm of the this compound concentration and fit the data to a four-parameter IC50 model to determine the IC50 value.[3]
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine the effect of this compound on the viability of cancer cells (e.g., neuroblastoma cell lines).
Materials:
-
Cancer cell lines (e.g., neuroblastoma).
-
Complete cell culture medium.
-
This compound at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Microplate reader.
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound and a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 48-72 hours) under standard cell culture conditions.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the gIC50 (inhibitor concentration resulting in 50% growth inhibition) value.[4]
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Objective: To quantify the induction of apoptosis in cancer cells following treatment with this compound.
Materials:
-
Cancer cell lines.
-
This compound.
-
Annexin V-FITC (or other fluorochrome conjugate).
-
Propidium Iodide (PI).
-
1X Annexin-binding buffer.
-
Flow cytometer.
Protocol:
-
Seed cells and treat with this compound for the desired time.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.
Analysis of Protein Expression (Western Blot)
Western blotting is used to detect specific proteins in a sample and assess changes in their expression levels.
Objective: To determine the effect of this compound on the expression of downstream target proteins such as MYCN and BCL2.
Materials:
-
Cancer cell lines.
-
This compound.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies specific for MYCN, BCL2, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Nitrocellulose or PVDF membranes and transfer apparatus.
-
Chemiluminescent substrate and imaging system.
Protocol:
-
Treat cells with this compound for the desired time period.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Detect the signal using an imaging system.
Impact on Cellular Signaling Pathways
This compound, through its inhibition of BET proteins, exerts a profound influence on several critical signaling pathways that are often dysregulated in cancer.
MYC Signaling Pathway
The MYC family of oncoproteins (including c-MYC and MYCN) are master regulators of cell proliferation and are frequently overexpressed in various cancers. BET proteins, particularly BRD4, are known to be essential for the transcriptional activation of MYC genes.
This compound displaces BRD4 from the MYC gene promoters and enhancers, leading to a rapid downregulation of MYC transcription and subsequent suppression of MYC protein levels. This inhibition of the MYC signaling axis is a key mechanism behind the anti-proliferative effects of this compound.
Apoptosis Pathway
This compound has been shown to induce apoptosis in various cancer cell lines. This is, in part, mediated by the downregulation of anti-apoptotic proteins, such as BCL2. Similar to its effect on MYC, this compound leads to the suppression of BCL2 gene expression by inhibiting BET protein function at its regulatory regions. The resulting decrease in BCL2 protein levels shifts the cellular balance towards apoptosis.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. In some cancers, this pathway is constitutively active. BET inhibitors have been shown to suppress the expression of NF-κB target genes, suggesting an inhibitory role in this pathway. While the precise mechanism is still under investigation, it is thought that BET proteins are required for the transcription of key inflammatory and survival genes downstream of NF-κB signaling.
STAT Signaling Pathway
The Signal Transducer and Activator of Transcription (STAT) pathway is another important signaling cascade involved in cell growth and survival, often activated by cytokines and growth factors. There is emerging evidence that BET inhibitors can modulate STAT signaling. This may occur through the transcriptional regulation of STAT target genes or potentially through more direct interactions with the pathway components.
Conclusion
This compound is a highly potent and selective inhibitor of the BET family of proteins, with its primary cellular targets being BRD2, BRD3, and BRD4. Its mechanism of action involves the competitive inhibition of bromodomain binding to acetylated histones, leading to the transcriptional repression of key oncogenes such as MYC and anti-apoptotic genes like BCL2. The downstream consequences of BET inhibition by this compound include the suppression of cell proliferation and the induction of apoptosis in cancer cells. Furthermore, this compound modulates the activity of crucial signaling pathways, including NF-κB and STAT signaling. The detailed experimental protocols and understanding of its molecular targets and pathways of action outlined in this guide provide a solid foundation for further research and development of BET inhibitors as therapeutic agents.
References
GSK1324726A as a selective epigenetic reader domain inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
GSK1324726A, also known as I-BET726, is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] BET proteins (BRD2, BRD3, BRD4, and the testis-specific BRDT) are crucial epigenetic readers that recognize and bind to acetylated lysine (B10760008) residues on histone tails and other proteins.[3][4] This interaction tethers them to chromatin, where they play a pivotal role in regulating gene transcription. By competitively binding to the acetyl-lysine recognition pocket of BET bromodomains, this compound effectively displaces them from chromatin, leading to the modulation of genes critical for cell growth, proliferation, and survival.[5][6] This mechanism of action has established BET inhibitors as a promising class of therapeutics, particularly in oncology and inflammation.[3][7]
This technical guide provides a comprehensive overview of this compound, including its binding affinity and selectivity, cellular activity, detailed experimental protocols for its characterization, and its impact on key signaling pathways.
Data Presentation
Biochemical Activity and Selectivity
This compound demonstrates high affinity for the bromodomains of the BET family proteins. The inhibitory activity is typically measured using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.[1][6]
| Target | IC50 (nM) | Assay Type | Reference |
| BRD2 | 41 | TR-FRET | [1][2][6] |
| BRD3 | 31 | TR-FRET | [1][2][6] |
| BRD4 | 22 | TR-FRET | [1][2][6] |
The selectivity of this compound has been assessed against a panel of non-BET bromodomains, showing a high degree of specificity for the BET family. It exhibits over 1,000-fold selectivity against other bromodomain-containing proteins, with weak binding observed only for CREBBP.[2][6][8]
Cellular Activity
This compound has shown potent anti-proliferative and cytotoxic effects in various cancer cell lines, particularly in hematological malignancies and solid tumors like neuroblastoma.[3][9] The growth inhibitory potential is often quantified by the gIC50, the concentration that causes 50% inhibition of cell growth.
| Cell Line Panel | Median gIC50 (nM) | Assay Type | Reference |
| Neuroblastoma | 75 | CellTiter-Glo | [10][11] |
| Squamous Cell Carcinoma (A431) | ~50 (viability) | MTT Assay | [8] |
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This assay quantitatively measures the binding affinity of this compound to BET bromodomains.
Principle: The assay relies on the energy transfer between a donor fluorophore (e.g., Europium chelate-labeled anti-His antibody) and an acceptor fluorophore (e.g., Alexa 647-labeled ligand) when brought into proximity by the target protein (His-tagged BET bromodomain). A test compound that displaces the fluorescent ligand will disrupt FRET, leading to a decrease in the acceptor signal.
Detailed Methodology: [1]
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 5% Glycerol, 1 mM DTT, 1 mM CHAPS.
-
BET Proteins: Prepare truncates of His-tagged BRD2, BRD3, and BRD4 (containing both bromodomains) at a final concentration of 10 nM in assay buffer.
-
Fluorescent Ligand: Use an Alexa 647 derivative of a known BET ligand at a final concentration of 50 nM.
-
Test Compound: Prepare serial dilutions of this compound.
-
Detection Antibody: Use a Europium chelate-labeled anti-6His antibody at a final concentration of 1.5 nM.
-
-
Assay Procedure:
-
In a 384-well plate, add the BET protein, fluorescent ligand, and varying concentrations of this compound.
-
Incubate the plate for 1 hour at room temperature to allow for binding equilibrium.
-
Add the Europium-labeled anti-6His antibody.
-
Incubate for an additional period as recommended by the antibody manufacturer.
-
-
Data Acquisition and Analysis:
-
Read the plate using a TR-FRET enabled plate reader (e.g., Envision Plate reader) with an excitation wavelength of 337 nm and emission wavelengths of 615 nm (Europium) and 665 nm (Alexa 647).[1]
-
Calculate the ratio of the acceptor to donor fluorescence.
-
Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
BROMOscan® Selectivity Profiling
This assay is used to determine the selectivity of this compound by quantifying its binding affinity (Kd) against a large panel of bromodomains.
Principle: The BROMOscan technology is a competition binding assay. A test compound is incubated with a DNA-tagged bromodomain protein. The mixture is then passed over a column containing an immobilized ligand for that bromodomain. The amount of bromodomain protein that binds to the immobilized ligand is quantified by qPCR of the attached DNA tag. A compound that binds to the bromodomain will prevent it from binding to the immobilized ligand, resulting in a lower qPCR signal.
Detailed Methodology:
-
Compound Submission: Provide this compound at a specified concentration.
-
Assay Execution (by service provider, e.g., Eurofins Discovery):
-
The compound is tested in an 11-point, 3-fold serial dilution starting from a high concentration (e.g., 30 µM).
-
Each concentration is incubated with the respective DNA-tagged bromodomains from the screening panel.
-
The mixtures are applied to the ligand-immobilized solid support.
-
Unbound proteins are washed away.
-
The amount of bound protein is measured using qPCR.
-
-
Data Analysis:
-
The results are reported as the percentage of the bromodomain that remains bound to the solid support relative to a DMSO control.
-
Binding constants (Kd) are calculated from the dose-response curves.
-
CellTiter-Glo® Luminescent Cell Viability Assay
This assay measures the anti-proliferative and cytotoxic effects of this compound on cancer cell lines.
Principle: The assay quantifies ATP, an indicator of metabolically active, viable cells. The CellTiter-Glo® reagent contains luciferase and its substrate, D-luciferin. In the presence of ATP from lysed cells, luciferase catalyzes the oxidation of luciferin, generating a luminescent signal that is proportional to the number of viable cells.[12]
Detailed Methodology: [1][13][14]
-
Cell Seeding:
-
Seed cells in an opaque-walled 96- or 384-well plate at a density optimized for 6 days of growth.
-
Incubate overnight to allow for cell attachment.
-
-
Baseline Measurement (T0):
-
The following day, measure the viability of a set of untreated wells to establish the baseline (T0) cell number. Add CellTiter-Glo® reagent according to the manufacturer's protocol and measure luminescence.
-
-
Compound Treatment:
-
Treat the remaining plates with a serial dilution of this compound or DMSO as a vehicle control.
-
Incubate the plates for 6 days under standard cell culture conditions.
-
-
Final Measurement:
-
After the incubation period, equilibrate the plates to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the T0 value (set to 100%).
-
Plot the normalized values against the compound concentration.
-
Fit the data using a four-parameter equation to calculate the gIC50 (concentration at 50% growth inhibition) and the Ymin-T0 value (a measure of net cell death).[1]
-
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects by disrupting the transcriptional programs controlled by BET proteins. This leads to the downregulation of key oncogenes and pro-survival factors.
MYC and BCL2 Suppression
A primary mechanism of action for this compound is the suppression of the MYC family of oncogenes (c-MYC and MYCN) and the anti-apoptotic protein BCL2.[3][5] BRD4 is known to occupy the promoter and enhancer regions of these genes, facilitating their transcription. By displacing BRD4 from these sites, this compound effectively silences their expression, leading to cell cycle arrest and apoptosis in susceptible cancer cells.[5]
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. BET inhibition silences expression of MYCN and BCL2 and induces cytotoxicity in neuroblastoma tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bromodomain-selective BET inhibitors are potent antitumor agents against MYC-driven pediatric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BET Inhibition Silences Expression of MYCN and BCL2 and Induces Cytotoxicity in Neuroblastoma Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The discovery of I-BET726 (this compound), a potent tetrahydroquinoline ApoA1 up-regulator and selective BET bromodomain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. I-BET726 suppresses human skin squamous cell carcinoma cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BET Inhibition Silences Expression of MYCN and BCL2 and Induces Cytotoxicity in Neuroblastoma Tumor Models | PLOS One [journals.plos.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 13. OUH - Protocols [ous-research.no]
- 14. Celltiter Glo Luminescent Cell Viability Assay Protocol | PDF | Cytotoxicity | Luciferase [scribd.com]
The Role of GSK1324726A in Regulating MYC Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK1324726A, also known as I-BET726, is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[1][2] These proteins are epigenetic readers that play a crucial role in the transcriptional regulation of key oncogenes, including the MYC family of transcription factors.[1][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, its role in the regulation of MYC expression, and detailed protocols for key experimental procedures used to elucidate these functions.
Introduction: BET Proteins and MYC in Cancer
The MYC family of proto-oncogenes, which includes c-MYC, N-MYC (MYCN), and L-MYC, are master regulators of cell proliferation, growth, and metabolism.[1] Their aberrant expression is a hallmark of a wide range of human cancers, making them a critical target for therapeutic intervention. However, the "undruggable" nature of the MYC proteins has led researchers to explore indirect strategies to modulate their activity.
One such strategy involves targeting the epigenetic machinery that regulates MYC transcription. The BET family of proteins, particularly BRD4, have emerged as key players in this process. BRD4 binds to acetylated lysine (B10760008) residues on histone tails at enhancer and promoter regions, recruiting the transcriptional machinery necessary for gene expression. In many cancers, BRD4 is enriched at super-enhancers that drive the expression of oncogenes like MYC.
This compound is a selective BET inhibitor that competitively binds to the acetyl-lysine recognition pockets of BET proteins, thereby displacing them from chromatin. This displacement leads to the suppression of BET-dependent gene transcription, including that of MYC and its downstream targets.
Mechanism of Action of this compound
This compound exerts its function by disrupting the interaction between BET proteins and acetylated histones. This leads to a cascade of events culminating in the downregulation of MYC expression and the inhibition of cancer cell growth.
References
Unveiling the Anti-inflammatory Potential of I-BET726: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
I-BET726, a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, has emerged as a promising therapeutic candidate for a range of diseases, including cancer and inflammatory conditions. This technical guide provides an in-depth overview of the anti-inflammatory effects of I-BET726, detailing its mechanism of action, experimental protocols for its investigation, and quantitative data from key studies. The information presented herein is intended to equip researchers with the knowledge necessary to design and execute further investigations into the therapeutic potential of this compound.
Mechanism of Action: Inhibition of BET Proteins and Downregulation of Inflammatory Gene Expression
I-BET726 exerts its anti-inflammatory effects primarily by inhibiting the function of BET proteins, which include BRD2, BRD3, BRD4, and the testis-specific BRDT.[1][2] These proteins are epigenetic "readers" that recognize and bind to acetylated lysine (B10760008) residues on histone tails, playing a crucial role in the transcriptional regulation of genes involved in inflammation and cell growth.[1][2]
By competitively binding to the bromodomains of BET proteins, I-BET726 displaces them from chromatin.[2] This prevents the recruitment of transcriptional machinery necessary for the expression of a subset of pro-inflammatory genes. A key signaling pathway implicated in this process is the Nuclear Factor-kappa B (NF-κB) pathway. I-BET726 has been shown to suppress the transcription of NF-κB target genes, which are central to the inflammatory response. This leads to a reduction in the production of various pro-inflammatory cytokines and chemokines, thereby mitigating the inflammatory cascade.
Signaling Pathway Overview
The following diagram illustrates the proposed mechanism of action for I-BET726 in modulating the NF-κB signaling pathway to reduce inflammation.
Caption: I-BET726 inhibits BET protein binding to chromatin, disrupting NF-κB-mediated transcription of pro-inflammatory genes.
Quantitative Data on the Anti-inflammatory Effects of I-BET726
The following tables summarize the quantitative effects of I-BET726 on various inflammatory markers and cellular processes.
Table 1: Effect of I-BET726 on Pro-inflammatory Cytokine Production
| Cell Type/Model | Stimulus | I-BET726 Concentration | Cytokine | Percent Inhibition/Reduction | Reference |
| Bone Marrow-Derived Macrophages | LPS | 500 nM | TNF-α | ~70% | |
| Bone Marrow-Derived Macrophages | LPS | 500 nM | IL-6 | ~80% | |
| RAW264.7 Macrophages | LPS | 1 µM | TNF-α | Significant Inhibition | |
| RAW264.7 Macrophages | LPS | 1 µM | IL-6 | Significant Inhibition | |
| EAE Mouse Model (Spinal Cord) | MOG35-55 | Not Specified | TNF-α | Significant Reduction | |
| EAE Mouse Model (Spinal Cord) | MOG35-55 | Not Specified | IL-6 | Significant Reduction |
Table 2: Effect of I-BET726 on Inflammatory Gene Expression
| Cell Type | Stimulus | I-BET726 Concentration | Gene | Fold Change/Percent Reduction | Reference |
| Bone Marrow-Derived DC | LPS | Not Specified | TNF-α | Significant Downregulation | |
| Bone Marrow-Derived DC | LPS | Not Specified | IL-6 | Significant Downregulation | |
| RAW264.7 Macrophages | LPS | Not Specified | IL-12 | Significant Downregulation | |
| RAW264.7 Macrophages | LPS | Not Specified | GM-CSF | Significant Downregulation |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the anti-inflammatory effects of I-BET726.
In Vitro Inflammation Model: Lipopolysaccharide (LPS)-Stimulated Macrophages
This protocol describes the induction of an inflammatory response in macrophage cell lines (e.g., RAW264.7) or primary macrophages using LPS and subsequent treatment with I-BET726.
References
Preliminary Research on GSK1324726A in Oncology Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK1324726A, also known as I-BET726, is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3] These proteins, specifically BRD2, BRD3, and BRD4, are epigenetic readers that play a crucial role in the regulation of gene transcription.[4][5] By binding to acetylated lysine (B10760008) residues on histones, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers, including those of key oncogenes.[6] this compound competitively binds to the acetyl-lysine recognition pockets of BET bromodomains, thereby disrupting their interaction with chromatin and leading to the downregulation of target gene expression.[1][4] This mechanism of action has demonstrated significant anti-tumor activity in various preclinical oncology models, particularly in neuroblastoma and skin squamous cell carcinoma.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound in various oncology models.
Table 1: In Vitro Activity of this compound
| Parameter | Model System | Value | Reference |
| IC50 | BRD2 | 41 nM | [1] |
| BRD3 | 31 nM | [1] | |
| BRD4 | 22 nM | [1] | |
| gIC50 | Neuroblastoma Cell Lines (median) | 75 nM | [1] |
| Cell Viability | A431 Skin SCC Cells (5-100 nM) | Concentration-dependent inhibition | [2] |
Table 2: In Vivo Efficacy of this compound
| Oncology Model | Animal Model | Treatment | Outcome | Reference |
| Neuroblastoma | SK-N-AS Xenograft | 15 mg/kg, oral | 58% Tumor Growth Inhibition (TGI) on day 14 | [1] |
| Skin Squamous Cell Carcinoma | A431 Xenograft in SCID mice | Oral administration | Potent inhibition of tumor growth | [3] |
Signaling Pathway and Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting BET proteins, primarily BRD4, which acts as a transcriptional co-activator for a number of key oncogenes. The diagram below illustrates the proposed signaling pathway.
Caption: this compound inhibits BRD4, blocking oncogene transcription.
By displacing BRD4 from chromatin, this compound prevents the recruitment of the positive transcription elongation factor b (P-TEFb) and subsequent phosphorylation of RNA Polymerase II.[6] This leads to the suppression of key oncogenes such as c-Myc, Bcl-2, and Cyclin D1.[2][3] The downregulation of these genes results in decreased cell proliferation, induction of apoptosis, and cell cycle arrest in cancer cells.[1][2]
Experimental Protocols
In Vitro Cell Viability Assay
Objective: To determine the half-maximal growth inhibitory concentration (gIC50) of this compound in cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., neuroblastoma panel) are seeded in 96-well or 384-well plates at a density optimized for a 6-day growth period.[3]
-
Initial Cell Count (T0): On the day after seeding, a baseline cell count (T0) is determined using a luminescent or fluorescent cell viability assay such as CellTiter-Glo® or CyQuant®.[3]
-
Compound Treatment: Cells are treated with a serial dilution of this compound or DMSO as a vehicle control.[3]
-
Incubation: The plates are incubated for 6 days under standard cell culture conditions.[3]
-
Final Cell Count: After the incubation period, cell viability is measured using the same assay as for the T0 reading.[3]
-
Data Analysis: Results are normalized to the T0 value and plotted against the compound concentration. A four-parameter logistic regression model is used to fit the dose-response curve and calculate the gIC50 value, which represents the concentration at which cell growth is inhibited by 50%.[3]
Caption: Workflow for determining the in vitro efficacy of this compound.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Methodology:
-
Cell Line and Animal Model: A suitable cancer cell line (e.g., SK-N-AS neuroblastoma or A431 skin squamous cell carcinoma) is selected.[1][3] Severe combined immunodeficient (SCID) or other immunocompromised mice are used as hosts.[3]
-
Tumor Implantation: A suspension of cancer cells is subcutaneously or orthotopically injected into the mice.[1][7]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). The animals are then randomized into treatment and control groups.
-
Compound Administration: this compound is administered to the treatment group, typically via oral gavage, at a specified dose and schedule (e.g., 15 mg/kg daily).[1] The control group receives a vehicle solution.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width²)/2.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a specified size or at a predetermined time point. Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups. Downregulation of target proteins (e.g., c-Myc, Bcl-2) in tumor tissues can be assessed by methods like western blotting.[3]
Conclusion
This compound has demonstrated promising preclinical anti-tumor activity in various oncology models, including neuroblastoma and skin squamous cell carcinoma. Its mechanism of action, involving the selective inhibition of BET bromodomains and subsequent downregulation of key oncogenes, provides a strong rationale for its further development as a cancer therapeutic. The presented data and experimental protocols offer a foundational guide for researchers and scientists interested in exploring the potential of this compound in oncology drug discovery and development.
References
- 1. BET Inhibition Silences Expression of MYCN and BCL2 and Induces Cytotoxicity in Neuroblastoma Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BET inhibition silences expression of MYCN and BCL2 and induces cytotoxicity in neuroblastoma tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. I-BET726 suppresses human skin squamous cell carcinoma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GSK-3β inhibition promotes cell death, apoptosis, and in vivo tumor growth delay in neuroblastoma Neuro-2A cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BRD4 regulates the induction and maintenance of cancer stem cells in squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Simple and Reproducible Cell-derived Orthotopic Xenograft Murine Model for Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GSK1324726A In Vitro Cell Proliferation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK1324726A, also known as I-BET726, is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[1][2] These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine (B10760008) residues on histones, BET proteins recruit transcriptional machinery to specific genomic locations, thereby activating gene expression. In several types of cancer, the dysregulation of BET protein activity is linked to the overexpression of oncogenes such as MYC and BCL2.[1][3] this compound competitively binds to the acetyl-lysine binding pockets of BET bromodomains, displacing them from chromatin and leading to the transcriptional repression of key oncogenes, which in turn inhibits tumor cell proliferation and induces apoptosis.[4][5] These characteristics make this compound a compelling candidate for therapeutic development in oncology.
This document provides a detailed protocol for an in vitro cell proliferation assay to evaluate the anti-proliferative activity of this compound.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Lines/Conditions | Reference |
| BRD2 IC₅₀ | 41 nM | Cell-free assay | [1][2] |
| BRD3 IC₅₀ | 31 nM | Cell-free assay | [1][2] |
| BRD4 IC₅₀ | 22 nM | Cell-free assay | [1][2] |
| Median gIC₅₀ | 75 nM | Panel of neuroblastoma cell lines | [2] |
| IC₅₀ | 10-50 nM | A431 skin squamous cell carcinoma cells (72h treatment) | [5] |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound.
Caption: Mechanism of action of this compound.
Experimental Protocols
MTT Cell Proliferation Assay
This protocol is adapted for a 96-well plate format to determine the effect of this compound on the proliferation of adherent cancer cell lines, such as A431 skin squamous carcinoma cells.[5]
Materials:
-
This compound (I-BET726)
-
A431 cells (or other suitable cancer cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.01 M HCl in anhydrous isopropanol (B130326) or SDS-HCl solution)[6]
-
96-well clear flat-bottom tissue culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture A431 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.[5]
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of treatment, prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 5 nM to 100 nM (and higher if necessary).[5] Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.1%).
-
Include a vehicle control (medium with the same final concentration of DMSO as the compound-treated wells) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.
-
Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.[5]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.[6]
-
Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.[6]
-
After the incubation, carefully aspirate the medium without disturbing the formazan crystals. For non-adherent cells, centrifugation of the plate may be necessary before aspiration.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[6]
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 15 minutes.[7]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[6]
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate cell viability as a percentage of the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the % viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.
-
The following diagram outlines the experimental workflow for the MTT assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. I-BET726 suppresses human skin squamous cell carcinoma cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Cell Viability and Proliferation with Colorimetric Readouts [moleculardevices.com]
Application Notes and Protocols for GSK1324726A in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK1324726A, also known as I-BET726, is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with high affinity for BRD2, BRD3, and BRD4.[1][2] By binding to the acetyl-lysine recognition pockets of these proteins, this compound displaces them from chromatin, leading to the transcriptional downregulation of key oncogenes.[3] This mechanism has shown significant anti-tumor activity in various preclinical cancer models, particularly in neuroblastoma and skin squamous cell carcinoma. These application notes provide detailed protocols for the use of this compound in mouse xenograft models, guidance on data interpretation, and an overview of the underlying signaling pathways.
Mechanism of Action
This compound functions as a BET inhibitor, disrupting the interaction between BET proteins and acetylated histones. This leads to the suppression of transcriptional programs critical for cancer cell proliferation and survival. Key downstream targets that are downregulated upon this compound treatment include the proto-oncogene MYCN and the anti-apoptotic protein BCL2.[2][4] The inhibition of these pathways ultimately results in cell cycle arrest and apoptosis in susceptible cancer cells.[4]
Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound.
Caption: this compound inhibits BET proteins, leading to transcriptional repression of oncogenes like MYCN and BCL2, resulting in cell cycle arrest, apoptosis, and tumor growth inhibition.
Data Presentation: Efficacy in Neuroblastoma Xenograft Models
The following tables summarize the in vivo efficacy of this compound in two different neuroblastoma xenograft models.
Table 1: Efficacy of this compound in SK-N-AS Neuroblastoma Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Study Duration (days) | Tumor Growth Inhibition (TGI) | p-value |
| Vehicle | - | Oral | 14 | - | - |
| This compound | 5 | Oral | 14 | Not Significant | - |
| This compound | 15 | Oral | 14 | 58% | 0.006 |
Data sourced from a study where mice were treated for 14 days.[1]
Table 2: Efficacy of this compound in CHP-212 Neuroblastoma Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Study Duration (days) | Tumor Growth Inhibition (TGI) | p-value |
| Vehicle | - | Oral | 42 | - | - |
| This compound | 5 | Oral | 42 | 50% | 0.1816 |
| This compound | 15 | Oral | 42 | 82% | 0.0488 |
Data sourced from a study where mice were treated for 42 days.[1]
Experimental Protocols
The following protocols provide a detailed methodology for conducting xenograft studies with this compound.
Experimental Workflow Diagram
Caption: A generalized workflow for a xenograft study with this compound.
Cell Culture and Preparation for Implantation
-
Cell Lines: Use relevant human cancer cell lines such as neuroblastoma (e.g., SK-N-AS, CHP-212) or skin squamous cell carcinoma (e.g., A431).
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Harvesting:
-
Grow cells to 80-90% confluency.
-
Wash cells with sterile phosphate-buffered saline (PBS).
-
Detach cells using a suitable dissociation reagent (e.g., Trypsin-EDTA).
-
Neutralize the dissociation reagent with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in sterile PBS or serum-free medium.
-
Perform a cell count and assess viability (should be >90%).
-
Adjust the cell concentration to the desired density for injection (typically 1 x 10⁷ to 5 x 10⁷ cells/mL). Keep cells on ice until injection.
-
Animal Handling and Tumor Implantation
-
Animal Models: Utilize immunodeficient mice (e.g., athymic nude mice, SCID mice, or NSG mice), typically 6-8 weeks old.
-
Acclimation: Allow mice to acclimate to the facility for at least one week before any procedures.
-
Implantation:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Subcutaneously inject the prepared cell suspension (typically 0.1-0.2 mL) into the flank of the mouse using a 27- or 28-gauge needle.
-
This compound Formulation and Administration
-
Vehicle Formulation: A recommended vehicle for oral administration of this compound is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
Preparation (for 1 mL):
-
To 400 µL of PEG300, add 100 µL of a 25 mg/mL stock solution of this compound in DMSO and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to reach the final volume of 1 mL.
-
Prepare the formulation fresh daily.
-
-
-
Dosing and Administration:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Administer this compound or vehicle orally via gavage at the desired dose (e.g., 5, 15, or 25 mg/kg) and schedule (e.g., daily).
-
Adjust the volume of administration based on the individual mouse's body weight (typically 10 mL/kg).
-
Data Collection and Analysis
-
Tumor Measurement: Measure tumor dimensions (length and width) with digital calipers two to three times per week. Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
-
Body Weight: Monitor and record the body weight of each mouse two to three times per week as an indicator of toxicity.
-
Endpoint: Euthanize mice when tumors reach the predetermined maximum size as per institutional guidelines, or if there is a significant loss of body weight (e.g., >20%).[1]
-
Data Analysis:
-
Calculate the mean tumor volume ± standard error of the mean (SEM) for each treatment group at each time point.
-
Determine the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100 .
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences between treatment groups.
-
Conclusion
This compound is a promising BET inhibitor with demonstrated efficacy in preclinical mouse xenograft models of neuroblastoma and other cancers. The protocols outlined in these application notes provide a framework for conducting robust in vivo studies to further evaluate the therapeutic potential of this compound. Careful adherence to these methodologies will ensure the generation of reliable and reproducible data for advancing cancer research and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET Inhibition Silences Expression of MYCN and BCL2 and Induces Cytotoxicity in Neuroblastoma Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK1324726A in Neuroblastoma Gene Expression Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroblastoma is the most prevalent extracranial solid tumor in children, with a particularly poor prognosis for high-risk cases, often characterized by the amplification of the MYCN oncogene.[1][2] GSK1324726A, also known as I-BET726, is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are crucial epigenetic readers that regulate gene expression.[1][3][4][5][6] This document provides detailed application notes and experimental protocols for utilizing this compound to modulate gene expression in neuroblastoma cell lines, offering a valuable tool for research and therapeutic development.
This compound functions by binding to the acetyl-lysine recognition pockets of BET proteins, primarily BRD2, BRD3, and BRD4, thereby preventing their interaction with acetylated histones.[1][5][7] This action disrupts the transcriptional machinery at key oncogenes, notably MYCN and the anti-apoptotic factor BCL2, leading to their downregulation.[1][3][4] Consequently, treatment with this compound has been shown to inhibit cell growth, induce cytotoxicity, and promote apoptosis in various neuroblastoma models, irrespective of their MYCN amplification status.[3][4]
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| Target | IC50 (nM) | |
| BRD2 | 41 | |
| BRD3 | 31 | |
| BRD4 | 22 | |
| Cell Line Activity | gIC50 (nM) | |
| Median (across a panel of neuroblastoma cell lines) | 75 |
Table 2: In Vivo Efficacy of this compound in Neuroblastoma Xenograft Models
| Xenograft Model | Treatment Group | Tumor Growth Inhibition (TGI) | p-value | Reference |
| SK-N-AS | 15 mg/kg | 58% (on day 14) | p=0.006 | |
| CHP-212 | 5 mg/kg | 50% (at end of study) | p=0.1816 | |
| CHP-212 | 15 mg/kg | 82% (at end of study) | p=0.0488 |
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound in Neuroblastoma
References
- 1. Targeting bromodomain and extra-terminal proteins to inhibit neuroblastoma tumorigenesis through regulating MYCN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bromodomain and extraterminal inhibition blocks tumor progression and promotes differentiation in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BET inhibition silences expression of MYCN and BCL2 and induces cytotoxicity in neuroblastoma tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BET Inhibition Silences Expression of MYCN and BCL2 and Induces Cytotoxicity in Neuroblastoma Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The discovery of I-BET726 (this compound), a potent tetrahydroquinoline ApoA1 up-regulator and selective BET bromodomain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BET Inhibition Silences Expression of MYCN and BCL2 and Induces Cytotoxicity in Neuroblastoma Tumor Models | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
Application of I-BET726 in Skin Squamous Cell Carcinoma Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
I-BET726, a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, has emerged as a promising therapeutic agent in preclinical studies of cutaneous squamous cell carcinoma (cSCC). By binding to the bromodomains of BET proteins, particularly BRD4, I-BET726 disrupts the transcriptional regulation of key oncogenes, leading to cell cycle arrest, apoptosis, and reduced tumor growth. These application notes provide a comprehensive overview of the use of I-BET726 in cSCC research, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.
Mechanism of Action
I-BET726 exerts its anti-cancer effects in cSCC through a dual mechanism of action. Primarily, it functions as a BET inhibitor, downregulating the expression of BRD4-dependent oncogenes such as c-Myc, Bcl-2, and cyclin D1.[1][2] This disruption of critical cellular pathways leads to the inhibition of cell survival, proliferation, and cell cycle progression.[1]
Furthermore, I-BET726 has been shown to inhibit sphingosine (B13886) kinase 1 (SphK1) and Akt signaling pathways in cSCC cells.[1][2] The concurrent inhibition of these multiple oncogenic signaling cascades may contribute to its superior efficacy compared to other known BRD4 inhibitors.
Data Presentation
In Vitro Efficacy of I-BET726 in cSCC Cell Lines
The following table summarizes the quantitative effects of I-BET726 on various cSCC cell lines and primary cells.
| Cell Line | Assay | Concentration | Duration | Effect | Reference |
| A431 | Cell Viability (MTT) | 5-100 nM | - | Dose-dependent decrease | |
| A431 | Cell Cycle Progression | 50 nM | - | G1-S arrest | |
| A431 | Migration (Transwell) | 50 nM | 24 h | Significant inhibition | |
| A431 | Apoptosis (Annexin V) | 5-100 nM | - | Dose-dependent increase | |
| SCC-9 | Cell Viability (MTT) | 50 nM | 24-72 h | Robust decrease | |
| SCC-12 | Cell Viability (MTT) | 50 nM | 24-72 h | Robust decrease | |
| SCC-13 | Cell Viability (MTT) | 50 nM | 24-72 h | Robust decrease | |
| Primary cSCC (C1/C2) | Viability (MTT) | 50 nM | - | Significant inhibition | |
| Primary cSCC (C1/C2) | Proliferation (BrdU) | 50 nM | - | Significant inhibition | |
| Primary cSCC (C1/C2) | Apoptosis (Annexin V) | 50 nM | - | Significant increase |
In Vivo Efficacy of I-BET726 in a cSCC Xenograft Model
This table presents the in vivo efficacy of orally administered I-BET726 in a mouse xenograft model of cSCC.
| Animal Model | Cell Line | Treatment | Dosing Schedule | Outcome | Reference |
| SCID Mice | A431 | I-BET726 (5-25 mg/kg) | Daily oral gavage for 20 days | Potent inhibition of tumor growth |
Experimental Protocols
Cell Culture
The established human cSCC cell lines A431, SCC-9, SCC-12, and SCC-13 can be obtained from recognized cell banks. Primary human skin SCC cells may be derived from patient tumors with appropriate ethical approval. Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) or a similar appropriate medium, supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT)
-
Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of I-BET726 (e.g., 5-100 nM) or vehicle control (DMSO) for the desired duration (e.g., 48-72 hours).
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 550 nm using a microplate reader.
Apoptosis Assay (Annexin V Staining)
-
Treat cSCC cells with I-BET726 or vehicle control for the specified time.
-
Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V positive cells are considered apoptotic.
Western Blotting
-
Lyse I-BET726-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., c-Myc, Bcl-2, Cyclin D1, p-Akt, Akt, BRD4) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Study
-
Subcutaneously inject A431 cells into the flanks of severe combined immunodeficient (SCID) mice.
-
Allow tumors to reach a palpable size (e.g., approximately 100 mm³).
-
Randomize mice into treatment and control groups.
-
Administer I-BET726 (e.g., 5-25 mg/kg) or vehicle control daily via oral gavage.
-
Measure tumor volume regularly using calipers.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting or immunohistochemistry).
Visualizations
Caption: I-BET726 mechanism of action in cSCC.
References
Application Notes and Protocols for Protein Analysis Following I-BET726 Treatment using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive protocol for the analysis of protein expression changes in response to treatment with I-BET726, a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. I-BET726 competitively binds to the acetyl-lysine recognition pockets of BET bromodomains, primarily BRD2, BRD3, and BRD4, thereby preventing their interaction with acetylated histones and transcription factors. This disruption of transcriptional regulation leads to the downregulation of key oncogenes and cell cycle regulators, including c-Myc, Bcl-2, and Cyclin D1.[1][2] Furthermore, I-BET726 has been shown to inhibit the Sphingosine Kinase 1 (SphK1)-Akt signaling pathway. This document outlines a detailed Western blot protocol to qualitatively and quantitatively assess the effects of I-BET726 on these target proteins.
Introduction
The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic readers that regulate gene transcription.[3] Their involvement in various cancers has made them attractive therapeutic targets. I-BET726 (GSK1324726A) is a small molecule inhibitor that shows high affinity for the bromodomains of BET proteins, leading to the suppression of key oncogenic and pro-survival signaling pathways. Western blotting is a fundamental technique to elucidate the molecular mechanisms of I-BET726 by detecting changes in the expression levels of specific proteins within treated cells. This protocol provides a step-by-step guide for sample preparation, electrophoresis, protein transfer, and immunodetection to analyze the effects of I-BET726.
Signaling Pathway of I-BET726 Action
I-BET726 exerts its effects by competitively inhibiting the binding of BET proteins to acetylated histones on the chromatin. This leads to the displacement of transcriptional machinery and subsequent downregulation of target gene expression. Key affected pathways include the c-Myc and Bcl-2 transcriptional programs, as well as the SphK1-Akt signaling cascade.
Caption: Mechanism of action of I-BET726.
Experimental Workflow for Western Blot Analysis
The following diagram outlines the major steps for performing a Western blot analysis to assess protein level changes after I-BET726 treatment.
Caption: Experimental workflow for Western blot analysis.
Detailed Protocol: Western Blotting
This protocol is a general guideline and may require optimization for specific cell lines and antibodies.
1. Cell Culture and I-BET726 Treatment a. Seed cells at an appropriate density in culture plates to achieve 70-80% confluency at the time of harvest. b. Allow cells to adhere overnight. c. Treat cells with the desired concentrations of I-BET726 (e.g., 0.1, 0.5, 1, 5 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO-treated) group.
2. Cell Lysis and Protein Extraction a. After treatment, aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). b. Add an appropriate volume of ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors to each plate. c. Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube. For suspension cells, pellet the cells by centrifugation and resuspend in lysis buffer. d. Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris. f. Carefully transfer the supernatant (total protein lysate) to a new pre-chilled tube.
3. Protein Quantification a. Determine the protein concentration of each lysate using a standard protein assay, such as the Bicinchoninic acid (BCA) assay or Bradford assay, according to the manufacturer's instructions.
4. Sample Preparation for SDS-PAGE a. Normalize the protein concentration of all samples with lysis buffer. b. Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X. c. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
5. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) a. Load equal amounts of protein (typically 20-30 µg) into the wells of a polyacrylamide gel. The percentage of the gel will depend on the molecular weight of the target proteins. b. Include a pre-stained protein ladder to monitor protein migration and estimate the molecular weight of the target proteins. c. Run the gel in 1X running buffer at a constant voltage until the dye front reaches the bottom of the gel.
6. Protein Transfer a. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system. b. Confirm the transfer efficiency by staining the membrane with Ponceau S solution.
7. Immunoblotting a. Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding. b. Primary Antibody Incubation: Incubate the membrane with the primary antibody (specific for the target protein, e.g., anti-c-Myc, anti-Bcl-2, anti-Cyclin D1, anti-p-Akt, anti-Akt) diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically. c. Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody. d. Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature with gentle agitation. e. Final Washes: Wash the membrane three times for 10 minutes each with TBST.
8. Detection a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for the recommended time. c. Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
9. Data Analysis a. Perform densitometric analysis of the Western blot bands using image analysis software (e.g., ImageJ). b. Normalize the band intensity of the target protein to a loading control (e.g., β-actin, GAPDH, or tubulin) to account for variations in protein loading.
Data Presentation
The following table summarizes representative quantitative data on the dose-dependent effects of I-BET726 on target protein expression. Data should be presented as the mean ± standard deviation from at least three independent experiments.
| Target Protein | I-BET726 Concentration (µM) | Treatment Duration (hours) | Percent Change in Protein Expression (Normalized to Control) |
| c-Myc | 0 (Vehicle) | 24 | 100% |
| 0.5 | 24 | -45% ± 5% | |
| 1.0 | 24 | -70% ± 8% | |
| 5.0 | 24 | -90% ± 6% | |
| Bcl-2 | 0 (Vehicle) | 48 | 100% |
| 0.5 | 48 | -30% ± 7% | |
| 1.0 | 48 | -65% ± 9% | |
| 5.0 | 48 | -85% ± 5% | |
| Cyclin D1 | 0 (Vehicle) | 24 | 100% |
| 0.5 | 24 | -25% ± 4% | |
| 1.0 | 24 | -50% ± 6% | |
| 5.0 | 24 | -75% ± 8% | |
| p-Akt (Ser473) | 0 (Vehicle) | 24 | 100% |
| 0.5 | 24 | -40% ± 6% | |
| 1.0 | 24 | -60% ± 7% | |
| 5.0 | 24 | -80% ± 9% |
Note: The data presented in this table are for illustrative purposes and the actual results may vary depending on the cell line, experimental conditions, and antibodies used.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or Weak Signal | Inefficient protein transfer | Confirm transfer with Ponceau S staining. Optimize transfer time and voltage. |
| Incorrect antibody dilution | Optimize primary and secondary antibody concentrations. | |
| Insufficient protein loading | Increase the amount of protein loaded per well. | |
| High Background | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Antibody concentration too high | Decrease the concentration of primary and/or secondary antibodies. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific Bands | Primary antibody is not specific | Use a more specific primary antibody. Perform a BLAST search to check for cross-reactivity. |
| Protein degradation | Add fresh protease inhibitors to the lysis buffer and keep samples on ice. |
Conclusion
This document provides a detailed protocol for utilizing Western blot analysis to investigate the effects of I-BET726 on key cellular proteins. By following this protocol, researchers can effectively assess the downregulation of BET-dependent oncogenes like c-Myc and Bcl-2, as well as the inhibition of the SphK1-Akt signaling pathway, providing valuable insights into the mechanism of action of I-BET726. Accurate and reproducible Western blotting is crucial for the preclinical evaluation of BET inhibitors in drug development.
References
- 1. Phosphorylation-dependent BRD4 dimerization and implications for therapeutic inhibition of BET family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of bromodomain and extra-terminal proteins targets constitutively active NFκB and STAT signaling in lymphoma and influences the expression of the antiapoptotic proteins BCL2A1 and c-MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining GSK1324726A Binding Affinity Using TR-FRET Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK1324726A, also known as I-BET726, is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3] These proteins, which include BRD2, BRD3, and BRD4, are epigenetic readers that play a crucial role in the regulation of gene transcription.[3][4] By binding to acetylated lysine (B10760008) residues on histones, BET proteins recruit transcriptional machinery to specific gene promoters, including those of oncogenes like c-MYC.[4][5] this compound competitively binds to the acetyl-lysine binding pockets of BET bromodomains, thereby disrupting their interaction with chromatin and downregulating the expression of target genes.[3][5] This activity has demonstrated therapeutic potential in various models of cancer and inflammation.[1][6]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust and sensitive immunoassay technology well-suited for studying protein-protein and protein-ligand interactions in a high-throughput format.[7][8][9] The assay combines the principles of FRET with the use of long-lifetime lanthanide donor fluorophores, which minimizes background fluorescence and enhances signal stability.[7][10][11] This application note provides a detailed protocol for utilizing a TR-FRET assay to determine the binding affinity of this compound to BET bromodomains.
Signaling Pathway
The inhibitory action of this compound on BET proteins disrupts the transcriptional activation of key genes involved in cell proliferation and survival. A simplified representation of this pathway is illustrated below.
Caption: this compound inhibits BET proteins, disrupting gene transcription.
Quantitative Data
The binding affinity of this compound for the bromodomains of BRD2, BRD3, and BRD4 has been determined using TR-FRET assays, yielding the following half-maximal inhibitory concentrations (IC50).
| Target Protein | IC50 (nM) |
| BRD2 | 41[1][2] |
| BRD3 | 31[1][2] |
| BRD4 | 22[1][2] |
Experimental Protocols
This section details the methodology for determining the binding affinity of this compound to BET proteins using a competitive TR-FRET assay.
Principle of the Assay
The assay measures the ability of a test compound (this compound) to displace a fluorescently labeled ligand from the bromodomain of a His-tagged BET protein. A Europium chelate-labeled anti-His antibody serves as the TR-FRET donor, and an Alexa 647 derivative of a known BET ligand acts as the acceptor. When the donor and acceptor are in close proximity due to the protein-ligand interaction, FRET occurs. The test compound disrupts this interaction, leading to a decrease in the FRET signal.
Materials and Reagents
-
BET Proteins: His-tagged truncates of BRD2, BRD3, or BRD4 containing both bromodomains (BD1 and BD2).
-
Test Compound: this compound (I-BET726).
-
Fluorescent Ligand: Alexa 647 derivative of a suitable BET bromodomain ligand.
-
Donor Antibody: Europium chelate-labeled anti-6His antibody.
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 5% Glycerol, 1 mM DTT, and 1 mM CHAPS.[1]
-
Assay Plates: 384-well or 96-well low-volume black plates.
-
Plate Reader: An Envision Plate reader or equivalent, capable of time-resolved fluorescence detection.
Experimental Workflow
Caption: TR-FRET experimental workflow for this compound binding affinity.
Detailed Protocol
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. The final concentration in the assay will typically range from pM to µM to generate a full dose-response curve.
-
Assay Plate Preparation: Add the serially diluted this compound or DMSO (as a control) to the wells of the assay plate.
-
Reagent Preparation:
-
Incubation: Add the BET protein/fluorescent ligand mixture to each well of the assay plate. Incubate the plate for 1 hour at room temperature, protected from light, to allow the binding to reach equilibrium.[1]
-
Detection:
-
Prepare a working solution of the Europium chelate-labeled anti-6His antibody at a final concentration of 1.5 nM in the assay buffer.[1]
-
Add the antibody solution to each well.
-
-
Measurement:
-
Read the plate using a TR-FRET-compatible plate reader with the following settings:
-
Incorporate a time delay before measurement to reduce background fluorescence.
-
Data Analysis
-
Calculate the TR-FRET Ratio: For each well, calculate the ratio of the acceptor emission (665 nm) to the donor emission (615 nm).
-
Normalize the Data: Normalize the TR-FRET ratios to the controls (e.g., 0% inhibition for DMSO and 100% inhibition for a high concentration of a known inhibitor or no protein).
-
Generate Dose-Response Curves: Plot the normalized TR-FRET signal as a function of the this compound concentration.
-
Determine IC50: Fit the dose-response curve to a four-parameter logistic model to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the fluorescent ligand binding.[1]
Conclusion
The TR-FRET assay described provides a robust, sensitive, and high-throughput method for determining the binding affinity of inhibitors like this compound to BET bromodomains. The detailed protocol and data analysis workflow outlined in these application notes can be readily adapted by researchers in drug discovery and chemical biology to characterize the potency and selectivity of novel BET inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting bromodomain-containing proteins: research advances of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The discovery of I-BET726 (this compound), a potent tetrahydroquinoline ApoA1 up-regulator and selective BET bromodomain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Using TR-FRET to Investigate Protein-Protein Interactions: A Case Study of PXR-Coregulator Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. qrettech.com [qrettech.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) with BET Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain and Extra-Terminal (BET) proteins, including BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic readers that regulate gene expression.[1] These proteins recognize and bind to acetylated lysine (B10760008) residues on histone tails through their bromodomain motifs.[1][2] A key function of BET proteins, particularly BRD4, is to act as a scaffold on chromatin, recruiting transcriptional machinery such as the positive transcription elongation factor b (P-TEFb) complex.[3][4] This recruitment leads to the phosphorylation of RNA Polymerase II, initiating transcriptional elongation of target genes, many of which are critical for cell proliferation and survival, including oncogenes like MYC.
BET inhibitors are a class of small molecules that competitively bind to the acetyl-lysine binding pockets of BET bromodomains. This action effectively displaces BET proteins from chromatin, preventing their interaction with acetylated histones and disrupting the transcriptional programs essential for tumor cell growth.
Chromatin Immunoprecipitation (ChIP) is a powerful technique to investigate the genome-wide localization of DNA-binding proteins. When combined with treatment using BET inhibitors like JQ1 or OTX015, ChIP assays can elucidate the inhibitor's efficacy in displacing a target BET protein from specific genomic loci, such as promoters and enhancers. This application note provides a detailed protocol for performing ChIP to assess the impact of BET inhibitors on BRD4-chromatin binding, followed by quantitative analysis.
Signaling Pathway and Mechanism of Action
BET proteins link chromatin state to active gene transcription. BET inhibitors disrupt this process by preventing the initial binding of BET proteins to acetylated histones.
Experimental Workflow
The following diagram outlines the major steps for a ChIP experiment designed to assess the impact of a BET inhibitor on BRD4 genomic localization.
Data Presentation: Quantitative Analysis of BET Inhibitor Efficacy
ChIP followed by quantitative PCR (ChIP-qPCR) is used to measure the change in protein occupancy at specific gene loci. The data is often presented as "fold enrichment" over a negative control (IgG) or as a percentage of the total input chromatin. Treatment with a BET inhibitor is expected to significantly reduce the enrichment of the target BET protein at its binding sites.
Table 1: Representative Data on BRD4 Occupancy at the MYC Promoter Following BET Inhibition Data is representative of typical results obtained with a potent BRD4 inhibitor like JQ1 or OTX015.
| Target Gene Locus | Treatment | Fold Enrichment over IgG (Mean ± SD) |
| MYC Promoter | Vehicle (DMSO) | 15.2 ± 1.8 |
| MYC Promoter | BET Inhibitor (e.g., JQ1, 500 nM) | 2.1 ± 0.5 |
| Negative Control Locus | Vehicle (DMSO) | 1.1 ± 0.3 |
| Negative Control Locus | BET Inhibitor (e.g., JQ1, 500 nM) | 0.9 ± 0.2 |
Table 2: Effect of JQ1 Treatment on BRD4 Occupancy at the HIV Promoter Data derived from a study on J-Lat A2 cells, demonstrating JQ1-induced dissociation of BRD4 from the viral promoter.
| Target Locus | Treatment | Relative BRD4 Binding (%) |
| HIV Promoter | Vehicle (DMSO) | 100 |
| HIV Promoter | JQ1 (5 µM) | ~12.5 |
Detailed Experimental Protocols
This protocol is optimized for mammalian cells and focuses on immunoprecipitating BRD4. It should be adapted based on the specific cell line, BET inhibitor, and antibody used.
Protocol 1: Cell Treatment and Cross-linking
-
Cell Culture: Plate cells at an appropriate density to achieve ~80-90% confluency at the time of harvest. Allow cells to adhere and grow overnight.
-
Inhibitor Treatment: Treat cells with the desired concentration of the BET inhibitor (e.g., 500 nM JQ1) or vehicle control (e.g., DMSO). The treatment duration should be optimized but typically ranges from 4 to 24 hours.
-
Cross-linking: To cross-link proteins to DNA, add formaldehyde directly to the culture medium to a final concentration of 1%.
-
Incubation: Incubate the cells for 10 minutes at room temperature with gentle shaking.
-
Quenching: Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM. Incubate for 5 minutes at room temperature.
-
Cell Harvest: Aspirate the medium, wash the cells twice with ice-cold PBS, and scrape the cells into a conical tube. Centrifuge at 2,500 rpm for 5 minutes at 4°C. The cell pellet can be stored at -80°C.
Protocol 2: Cell Lysis and Chromatin Shearing
-
Cell Lysis: Resuspend the cell pellet in a Cell Lysis Buffer containing protease inhibitors. Incubate on ice for 15 minutes.
-
Nuclear Lysis: Centrifuge to pellet the nuclei, discard the supernatant, and resuspend the nuclei in a Nuclear Lysis Buffer (containing 1% SDS).
-
Chromatin Shearing: Sonicate the nuclear lysate on ice to shear the chromatin into fragments of 200-1000 base pairs. Note: Optimal sonication conditions (power and duration) must be empirically determined for each cell type and instrument to ensure proper fragmentation.
-
Clarification: Centrifuge the sonicated lysate at maximum speed for 10 minutes at 4°C to pellet cellular debris. Transfer the supernatant, which contains the soluble chromatin, to a new tube.
Protocol 3: Chromatin Immunoprecipitation (ChIP)
-
Dilution: Dilute the chromatin with ChIP Dilution Buffer (to reduce SDS concentration). Save a small aliquot (e.g., 5%) of the diluted chromatin to serve as the "Input" control.
-
Pre-clearing: Add Protein A/G magnetic beads to the diluted chromatin and rotate for 1-2 hours at 4°C to reduce non-specific background binding.
-
Immunoprecipitation: Place the tubes on a magnetic stand to pellet the beads and transfer the supernatant (pre-cleared chromatin) to a new tube. Add the primary antibody (e.g., anti-BRD4) and a negative control antibody (e.g., normal rabbit IgG). Incubate overnight at 4°C with rotation.
-
Complex Capture: Add fresh Protein A/G magnetic beads to each sample and incubate for another 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.
Protocol 4: Washes, Elution, and Reverse Cross-linking
-
Washing: Pellet the beads on a magnetic stand and discard the supernatant. Wash the beads sequentially with the following buffers to remove non-specifically bound chromatin:
-
Low Salt Wash Buffer (twice)
-
High Salt Wash Buffer (twice)
-
LiCl Wash Buffer (twice)
-
TE Buffer (twice)
-
-
Elution: Resuspend the washed beads in Elution Buffer. Incubate at 65°C for 15-30 minutes with agitation to elute the protein-DNA complexes from the beads. Pellet the beads and transfer the supernatant to a new tube.
-
Reverse Cross-linking: Add NaCl to the eluted ChIP samples and the Input control to a final concentration of 200 mM. Incubate at 65°C for at least 6 hours or overnight to reverse the formaldehyde cross-links.
-
Protein and RNA Digestion: Add RNase A to each sample and incubate at 37°C for 30 minutes. Then, add Proteinase K and incubate at 45°C for 1-2 hours to digest proteins.
Protocol 5: DNA Purification and Analysis
-
DNA Purification: Purify the DNA using a PCR purification kit or by phenol:chloroform extraction followed by ethanol (B145695) precipitation. Resuspend the purified DNA in TE buffer.
-
Analysis by qPCR: Use the purified DNA for quantitative PCR (qPCR) with primers specific to target gene promoters (e.g., MYC) and negative control regions.
-
Data Analysis: Calculate the amount of immunoprecipitated DNA relative to the total input chromatin (% Input) or as fold enrichment over the IgG control.
-
Percent Input Method: This method normalizes the signal from the immunoprecipitated sample to the signal from the input sample, accounting for variations in chromatin concentration.
-
Fold Enrichment Method: This method compares the signal from the specific antibody to the signal from the non-specific IgG control, indicating the specificity of the enrichment. A significant reduction in fold enrichment or percent input in inhibitor-treated samples compared to vehicle-treated samples indicates successful displacement of the target protein from the chromatin.
-
References
Application Notes and Protocols: Oral Administration of GSK1324726A for In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended oral dosage and administration of GSK1324726A (also known as I-BET726) for in vivo mouse studies, with a particular focus on neuroblastoma xenograft models. The protocols are based on established preclinical research to ensure reproducibility and efficacy.
Summary of In Vivo Oral Dosage
The following table summarizes the key quantitative data for the oral administration of this compound in mouse models.
| Parameter | Value | Details |
| Drug | This compound (I-BET726) | A selective BET bromodomain inhibitor. |
| Animal Model | Immunocompromised Mice | Typically used for xenograft studies. |
| Tumor Model | Neuroblastoma Xenografts | e.g., SK-N-AS and CHP-212 cell lines. |
| Oral Dosage | 15 mg/kg | Effective for tumor growth inhibition.[1] |
| Dosing Frequency | Once daily | [1] |
| Vehicle | Carboxymethylcellulose sodium (CMC-Na) | Administered as a homogeneous suspension.[1] |
| Observed Effect | Tumor growth inhibition | Downregulation of MYCN and BCL2 expression.[1][2] |
Mechanism of Action: BET Inhibition
This compound is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4. These proteins are epigenetic readers that bind to acetylated lysine (B10760008) residues on histones and transcription factors, thereby recruiting transcriptional machinery to drive the expression of key oncogenes.
In neuroblastoma, this compound competitively binds to the bromodomains of BET proteins, displacing them from chromatin. This leads to the transcriptional suppression of critical cancer-driving genes, including the proto-oncogene MYCN and the anti-apoptotic gene BCL2. The downregulation of these genes induces cell cycle arrest, apoptosis, and ultimately, the inhibition of tumor growth.
References
Application Notes and Protocols for Cell-Based Target Engagement Assays of GSK1324726A
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK1324726A (also known as I-BET726) is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4.[1][2][3] These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine (B10760008) residues on histones, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers. In several cancers, including neuroblastoma, BET proteins are known to regulate the expression of key oncogenes such as MYC and anti-apoptotic factors like BCL2.[4][5]
This compound competitively binds to the bromodomains of BET proteins, displacing them from chromatin and thereby inhibiting the transcription of their target genes.[6] This leads to the downregulation of MYC and BCL2 protein levels, resulting in cell cycle arrest and apoptosis in susceptible cancer cell lines.[4][5][7] These application notes provide detailed protocols for cell-based assays to confirm the target engagement of this compound and to characterize its downstream functional effects.
Mechanism of Action: Signaling Pathway
The diagram below illustrates the mechanism of action of this compound.
Caption: this compound inhibits BET proteins, preventing transcription of MYC and BCL2.
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound.
Table 1: Biochemical Potency of this compound against BET Bromodomains
| Target | IC50 (nM) |
| BRD2 | 41[1][2][3] |
| BRD3 | 31[1][2][3] |
| BRD4 | 22[1][2][3] |
Table 2: Cell-Based Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | gIC50 (nM) |
| Neuroblastoma (median) | Neuroblastoma | 75[5] |
Experimental Protocols
NanoBRET™ Target Engagement Assay
This assay directly measures the binding of this compound to BRD4 in live cells using Bioluminescence Resonance Energy Transfer (BRET).
References
- 1. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 2. selleckchem.com [selleckchem.com]
- 3. promega.com [promega.com]
- 4. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]
- 5. BET Inhibition Silences Expression of MYCN and BCL2 and Induces Cytotoxicity in Neuroblastoma Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medic.upm.edu.my [medic.upm.edu.my]
- 7. Targeting MYCN in Neuroblastoma by BET Bromodomain Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing GSK1324726A (I-BET726) for Cancer Cell Line Studies: A Technical Guide
GSK1324726A , also known as I-BET726 , is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4). By competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, this compound displaces these proteins from chromatin, leading to the modulation of transcriptional programs critical for cancer cell proliferation, survival, and oncogene expression. This technical support guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for effectively utilizing this compound in cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the BET family of proteins: BRD2, BRD3, and BRD4.[1][2][3][4] It functions as an epigenetic "reader" domain inhibitor by competitively binding to the bromodomains of these proteins, which normally recognize acetylated lysine (B10760008) residues on histones. This binding prevents the recruitment of transcriptional machinery to chromatin, thereby downregulating the expression of key oncogenes such as MYC and BCL2.[1] This ultimately leads to the inhibition of cancer cell growth and induction of apoptosis.
Q2: What is a typical starting concentration range for this compound in cancer cell lines?
A2: A typical starting concentration range for in vitro studies is between 10 nM and 1 µM. However, the optimal concentration is highly cell-line dependent. For sensitive lines like neuroblastoma, the median growth IC50 (gIC50) has been reported to be around 75 nM. In skin squamous cell carcinoma cell lines, the IC50 has been observed to be in the range of 10-50 nM after 72 hours of treatment. It is always recommended to perform a dose-response curve to determine the optimal working concentration for your specific cell line.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10-20 mM). It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound. For in vivo studies, specific formulations involving solvents like PEG300, Tween-80, and saline are used. If precipitation occurs during preparation, gentle heating and/or sonication can aid in dissolution.
Q4: What are the key signaling pathways affected by this compound?
A4: The primary signaling pathway affected is the BET-dependent transcriptional regulation of oncogenes. This includes the direct suppression of the MYC family of oncogenes and the anti-apoptotic protein BCL2. Additionally, this compound has been shown to modulate genes involved in apoptosis and other signaling pathways. In some contexts, it can also impact the NF-κB and STAT signaling pathways. Interestingly, in skin cancer cells, it has been shown to inhibit SphK1 activation and Akt signaling, which may be independent of its BRD4 inhibitory activity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no cellular response to this compound | Incorrect working concentration: The concentration may be too low for the specific cell line. | Perform a dose-response experiment (e.g., 1 nM to 10 µM) to determine the IC50 value for your cell line of interest. |
| Compound degradation: Improper storage of the stock solution. | Store the DMSO stock solution in small aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles. | |
| Cell line resistance: The cancer cell line may have intrinsic or acquired resistance to BET inhibitors. | Consider combination therapies. For example, resistance to BET inhibitors can sometimes be overcome by co-treatment with PI3K inhibitors. | |
| High background signal in viability assays | DMSO toxicity: The final concentration of DMSO in the culture medium may be too high. | Ensure the final DMSO concentration in your experiments does not exceed 0.5%, and preferably stays below 0.1%. Include a vehicle-only (DMSO) control in all experiments. |
| Precipitation of the compound in culture medium | Poor solubility: The working concentration exceeds the solubility of this compound in the aqueous culture medium. | Prepare fresh dilutions from the DMSO stock for each experiment. Ensure thorough mixing when diluting into the medium. If precipitation persists, consider using a lower working concentration or a different formulation if appropriate for the experiment. |
| Off-target effects observed | High concentration: The used concentration might be too high, leading to non-specific effects. | Use the lowest effective concentration determined from your dose-response studies to minimize potential off-target effects. |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the potency of a compound. The IC50 values for this compound can vary significantly between different cancer cell lines and experimental conditions.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| BRD2 | Biochemical Assay | 41 | |
| BRD3 | Biochemical Assay | 31 | |
| BRD4 | Biochemical Assay | 22 |
Table 2: Growth Inhibition (gIC50/IC50) of this compound in Cancer Cell Lines
| Cell Line Type | Median/Range of gIC50/IC50 (nM) | Notes | Reference |
| Neuroblastoma | 75 (median gIC50) | Potent growth inhibition observed across a panel of neuroblastoma cell lines. | |
| Skin Squamous Cell Carcinoma (A431) | 10 - 50 | IC50 determined after 72 hours of treatment. |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density for logarithmic growth over the duration of the assay (typically 24-72 hours).
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle-only (DMSO) control.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours). The incubation time can influence the IC50 value.
-
Viability Assessment:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, mix, and measure the luminescence according to the manufacturer's instructions.
-
-
Data Analysis: Plot the cell viability (%) against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.
Protocol 2: Western Blot Analysis of Target Protein Expression
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., c-Myc, BCL2, BRD4) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for this compound.
Caption: Troubleshooting logic for this compound.
References
How to improve GSK1324726A solubility for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing GSK1324726A in in vitro assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the best solvent to dissolve this compound for in vitro assays?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a stock solution of this compound.[1][2] It is highly soluble in DMSO, with concentrations of up to 87 mg/mL (200.04 mM) being reported.[1] For cell-based assays, it is crucial to use fresh, high-quality DMSO, as moisture can reduce the solubility of the compound.[1]
Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
A2: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds. Here are several strategies to mitigate this:
-
Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically ≤ 0.5%) to minimize solvent-induced artifacts and toxicity.
-
Use a Surfactant: Incorporating a non-ionic surfactant like Tween-80 can help maintain solubility. A common formulation involves a mixture of DMSO, PEG300, and Tween-80.[1][3]
-
Stepwise Dilution: Instead of diluting the DMSO stock directly into the final aqueous buffer, perform a serial dilution in a buffer containing a solubilizing agent like PEG300 before the final dilution into the assay medium.[1][3]
-
Sonication and Warming: Gentle warming and sonication can aid in the dissolution of the compound if precipitation occurs during preparation.[3]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 year) and at -80°C for long-term storage (up to 2 years).[3] Avoid repeated freeze-thaw cycles.
Solubility Data
The solubility of this compound in various solvents is summarized in the table below.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Reference |
| DMSO | 86 - 87 | 197.74 - 200.04 | [1] |
| DMSO | 25 | - | [2] |
| Ethanol | 86 | - | [1] |
| Ethanol | 15 | - | [2] |
| DMF | 30 | - | [2] |
| DMSO:PBS (pH 7.2) (1:4) | 0.2 | - | [2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 | ≥ 5.75 | [3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 | ≥ 5.75 | [3] |
Note: The molecular weight of this compound is 434.91 g/mol .[1]
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out a precise amount of this compound powder.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. (e.g., for 1 mg of this compound, add 230 µL of DMSO).
-
Add the calculated volume of fresh, anhydrous DMSO to the powder.
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol for Preparing Working Solutions for Cell-Based Assays
This protocol is designed to minimize precipitation when diluting into aqueous media.
-
Thaw the 10 mM DMSO stock solution of this compound.
-
Prepare an intermediate dilution series in a suitable co-solvent mixture. For example, to prepare a 1 mM intermediate solution, dilute the 10 mM stock 1:10 in a vehicle containing PEG300 and Tween-80. A suggested vehicle is 40% PEG300 and 5% Tween-80 in saline.[3]
-
From the intermediate dilution series, perform the final dilution into the cell culture medium to achieve the desired final concentrations for your experiment. Ensure the final vehicle concentration is consistent across all treatment groups, including the vehicle control.
-
Mix gently by inversion or pipetting. The solution should be used immediately for optimal results.[1]
Visualizations
Signaling Pathway of BET Inhibition by this compound
This compound is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[1][3] These proteins are epigenetic readers that bind to acetylated lysine (B10760008) residues on histones, thereby recruiting transcriptional machinery to regulate gene expression.[4][5] By competitively binding to the bromodomains of BET proteins, this compound displaces them from chromatin, leading to the downregulation of target genes, including those involved in cell proliferation and apoptosis, such as MYC and BCL2.[1][6]
Caption: Mechanism of action of this compound as a BET inhibitor.
Experimental Workflow for a Cell Viability Assay
The following diagram outlines a typical workflow for assessing the effect of this compound on the viability of cancer cell lines.
Caption: Workflow for determining the IC50 of this compound in a cell-based assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The discovery of I-BET726 (this compound), a potent tetrahydroquinoline ApoA1 up-regulator and selective BET bromodomain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in GSK1324726A cytotoxicity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK1324726A (I-BET726) in cytotoxicity assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My IC50 values for this compound are inconsistent between experiments. What are the potential causes?
Inconsistent IC50 values in this compound cytotoxicity assays can stem from several factors, ranging from technical variability to biological complexities. Here are some common causes and troubleshooting steps:
-
Cell Seeding and Density:
-
Problem: Uneven cell distribution in the microplate wells is a primary source of variability. Adherent cell lines, in particular, can settle quickly in the reservoir during plating.[1]
-
Solution: Ensure a homogenous single-cell suspension before and during plating. Gently swirl or pipette the cell suspension frequently between plating wells. It is also crucial to determine the optimal cell seeding density for your specific cell line and assay duration, as this can significantly impact results.[1]
-
-
Pipetting Accuracy:
-
Problem: Small volume inaccuracies during serial dilutions of this compound or reagent addition can lead to significant errors in the final concentration and, consequently, the IC50 value.
-
Solution: Use calibrated pipettes and proper pipetting techniques. For serial dilutions, ensure thorough mixing between each dilution step. When adding reagents, be consistent with the speed and depth of pipetting.[2]
-
-
Compound Solubility and Stability:
-
Problem: this compound, like many small molecule inhibitors, is often dissolved in DMSO. Poor dissolution or precipitation of the compound at higher concentrations can lead to inaccurate dosing.[1]
-
Solution: Ensure this compound is fully dissolved in the stock solution. When diluting into culture media, vortex or mix thoroughly. Visually inspect for any precipitation. The final DMSO concentration in the culture media should be kept low (typically ≤0.5%) and consistent across all wells, including controls, as DMSO itself can have cytotoxic effects.[1]
-
-
Assay-Specific Issues (e.g., MTT Assay):
-
Problem: The MTT assay relies on the metabolic activity of cells. This compound or other experimental conditions might interfere with cellular metabolism, leading to misleading results.[3]
-
Solution: Consider using an alternative cytotoxicity assay that measures a different cell death parameter, such as a lactate (B86563) dehydrogenase (LDH) assay for membrane integrity or an ATP-based assay (e.g., CellTiter-Glo) for cell viability.[2][4]
-
-
Cell Line Health and Passage Number:
-
Problem: The health and passage number of your cell line can significantly influence its response to treatment. Cells that are unhealthy, contaminated, or have been passaged too many times may exhibit altered sensitivity.
-
Solution: Use cells that are in the exponential growth phase and have a high viability (ideally >95%).[2] Maintain a consistent and low passage number for your experiments. Regularly test your cell lines for mycoplasma contamination.
-
Q2: I am observing high variability between replicate wells in my this compound cytotoxicity assay. What can I do to improve precision?
High variability between replicate wells is a common challenge. Here are some strategies to improve the precision of your results:
-
Improve Cell Seeding Technique: As mentioned above, ensuring a homogenous cell suspension is critical.[2]
-
Pipetting Technique: Be meticulous with your pipetting. Use fresh tips for each replicate where possible. When adding reagents, dispense the liquid against the side of the well to avoid disturbing the cell monolayer.[2]
-
Edge Effects:
-
Incubation Conditions: Ensure consistent temperature and CO₂ levels in your incubator. Uneven conditions can lead to variable cell growth across the plate.
-
Reagent Mixing: Ensure all reagents, including this compound dilutions and assay reagents, are thoroughly mixed before being added to the wells.
Q3: this compound does not seem to be effective in my cell line, even at high concentrations. What should I check?
If you are not observing the expected cytotoxic effects of this compound, consider the following possibilities:
-
Cell Line Resistance:
-
Problem: Your chosen cell line may have intrinsic or acquired resistance to BET bromodomain inhibitors.[5][6]
-
Solution: Research the sensitivity of your specific cell line to BET inhibitors. Consider testing a panel of cell lines, including some that are known to be sensitive. Mechanisms of resistance can include kinome reprogramming and alterations in BRD4 dependency.[5][7]
-
-
Incorrect Drug Concentration:
-
Compound Integrity:
-
Problem: The this compound compound may have degraded due to improper storage.
-
Solution: Store the compound as recommended by the manufacturer, typically at -20°C or -80°C.[8] Avoid repeated freeze-thaw cycles.
-
-
Sub-optimal Cell Health:
Data Presentation
Table 1: In Vitro Activity of this compound
| Target | IC50 (nM) | Assay Type | Reference |
| BRD2 | 41 | Cell-free | [4][8] |
| BRD3 | 31 | Cell-free | [4][8] |
| BRD4 | 22 | Cell-free | [4][8] |
Table 2: Growth Inhibition of this compound in Neuroblastoma Cell Lines
| Cell Line | gIC50 (nM) | MYCN Status | Reference |
| Various Neuroblastoma Lines | Median = 75 | Irrespective of MYCN copy number | [8] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a colorimetric assay that measures the metabolic activity of cells as an indicator of viability.[3]
Materials:
-
This compound (dissolved in DMSO)
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours, remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light, until purple formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay measures the amount of ATP present, which is an indicator of metabolically active cells.[4]
Materials:
-
This compound (dissolved in DMSO)
-
Human cancer cell lines
-
Complete cell culture medium
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired volume of compound dilutions to the wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for the desired treatment period.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature. Reconstitute the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Signal Stabilization: Mix the contents of the wells by placing the plate on an orbital shaker for 2 minutes. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Mandatory Visualization
Caption: this compound inhibits BET proteins, leading to oncogene downregulation.
Caption: A generalized workflow for conducting a cytotoxicity assay.
Caption: A logical flow for troubleshooting inconsistent cytotoxicity assay results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Response and resistance to BET bromodomain inhibitors in triple-negative breast cancer. | Broad Institute [broadinstitute.org]
- 6. Response and resistance to BET bromodomain inhibitors in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Strategies to enhance GSK1324726A efficacy in in vivo models
This guide provides researchers, scientists, and drug development professionals with technical support for using GSK1324726A (also known as I-BET726) in in vivo models. It includes frequently asked questions, troubleshooting advice, and detailed protocols to help enhance experimental success and therapeutic efficacy.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A: this compound is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4.[1][2][3] BET proteins are epigenetic "readers" that bind to acetylated lysine (B10760008) residues on histones, a key step in activating gene transcription.[3][4] this compound competitively binds to the bromodomains of BET proteins, displacing them from chromatin. This prevents the recruitment of transcriptional machinery, leading to the downregulation of key oncogenes such as MYC and the anti-apoptotic gene BCL2. The inhibition of these pathways results in decreased cell proliferation and increased apoptosis in cancer cells.
Q2: How should I formulate this compound for in vivo administration?
A: The formulation of this compound is critical for ensuring adequate solubility and bioavailability. The choice of vehicle depends on the administration route (e.g., oral gavage, intravenous injection). It is recommended to prepare a clear stock solution in DMSO first and then add co-solvents sequentially. Working solutions for in vivo experiments should be prepared fresh daily. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
Table 1: Recommended In Vivo Formulations for this compound
| Route of Administration | Vehicle Composition | Max Solubility | Source |
|---|---|---|---|
| Oral (p.o.) / IV (i.v.) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | |
| Oral (p.o.) | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | |
| General Purpose | 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O | Not Specified |
| General Purpose | 5% DMSO, 95% Corn Oil | Not Specified | |
Q3: What is a typical starting dose and expected efficacy for in vivo studies?
A: The effective dose of this compound is model-dependent and exhibits a clear dose-response relationship. Efficacy has been demonstrated in neuroblastoma and septic shock models. For oncology studies, a dose of 15 mg/kg administered orally has shown significant tumor growth inhibition.
Table 2: Summary of this compound In Vivo Efficacy Data
| Animal Model | Cell Line | Dose & Route | Outcome | Source |
|---|---|---|---|---|
| Mouse Xenograft | SK-N-AS (Neuroblastoma) | 5 mg/kg p.o. | No significant difference vs. vehicle | |
| Mouse Xenograft | SK-N-AS (Neuroblastoma) | 15 mg/kg p.o. | 58% Tumor Growth Inhibition (TGI) | |
| Mouse Xenograft | CHP-212 (Neuroblastoma) | 5 mg/kg p.o. | 50% TGI | |
| Mouse Xenograft | CHP-212 (Neuroblastoma) | 15 mg/kg p.o. | 82% TGI |
| Mouse Model | Sepsis (LPS-induced) | 10 mg/kg i.v. | Potent anti-inflammatory effects, prevented death | |
Q4: What are the key pharmacodynamic markers to confirm this compound activity in vivo?
A: To confirm target engagement and biological activity in vivo, tumor or tissue samples should be analyzed for the modulation of downstream targets. The most reliable pharmacodynamic markers are the protein levels of c-MYC (or MYCN in relevant models) and BCL2, which are expected to be downregulated following effective BET inhibition. Analysis of apoptosis markers, such as cleaved caspase-3 and cleaved PARP, can also confirm the intended cytotoxic effect.
Section 2: Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Suboptimal or no tumor growth inhibition observed. | 1. Poor Formulation/Bioavailability: The compound may be precipitating out of solution, leading to inconsistent dosing and poor absorption. | - Ensure the final formulation is a clear solution. Prepare fresh daily. - Use sonication to aid dissolution. - Confirm the stability of the compound in the chosen vehicle over the duration of the experiment. |
| 2. Insufficient Dosage or Exposure: The dose may be too low for the specific tumor model, or the dosing schedule may not maintain therapeutic concentrations. | - Perform a dose-escalation study (e.g., 5, 15, 30 mg/kg) to determine the optimal therapeutic dose. - If possible, conduct pharmacokinetic (PK) studies to measure plasma and tumor drug concentrations. - Assess pharmacodynamic markers (e.g., MYC downregulation) in tumor tissue at different doses to correlate exposure with target engagement. | |
| 3. Intrinsic or Acquired Resistance: The tumor model may have intrinsic resistance mechanisms, or resistance may develop during treatment. Upregulation of parallel survival pathways, such as the PI3K/AKT pathway, can confer resistance to BET inhibitors. | - Analyze tumor samples for activation of resistance pathways (e.g., check for p-AKT levels). - Consider implementing a combination therapy strategy to overcome resistance (see Section 4). | |
| Significant toxicity observed (e.g., >15% weight loss, lethargy). | 1. On-Target Toxicity: Sustained inhibition of BRD4 can affect the homeostasis of normal, highly proliferative tissues like the hematopoietic system and the gut. | - Reduce the dose or modify the dosing schedule (e.g., switch from daily to an intermittent schedule like 5 days on, 2 days off) to allow for tissue recovery. - Monitor complete blood counts (CBCs) and animal welfare closely. |
| 2. Off-Target Effects: Although highly selective for BET proteins, the inhibitor may have unintended effects on other proteins. | - Confirm that the observed toxicity is due to on-target BET inhibition by using a structurally distinct BET inhibitor or a genetic approach (e.g., shRNA-mediated knockdown of BRD4) and assessing if the phenotype is recapitulated. |
Section 3: Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage (1 mg/mL)
-
Prepare a 10 mg/mL stock solution of this compound in 100% DMSO. Ensure it is fully dissolved.
-
In a sterile tube, add 4 mL of PEG300.
-
Add 1 mL of the 10 mg/mL DMSO stock solution to the PEG300. Vortex until the solution is clear.
-
Add 0.5 mL of Tween-80 to the mixture. Vortex until clear.
-
Add 4.5 mL of sterile saline (0.9% NaCl) to the tube to reach a final volume of 10 mL.
-
Vortex thoroughly. The final concentration will be 1 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Prepare this formulation fresh before each day of dosing. Do not store the final working solution.
Protocol 2: Western Blot for MYC and BCL2 in Tumor Lysates
-
Excise tumors from treated and vehicle control animals at the desired time point (e.g., 4-8 hours post-final dose).
-
Snap-freeze tumors in liquid nitrogen and store at -80°C or process immediately.
-
Homogenize the tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Load 20-40 µg of total protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against c-MYC (or MYCN), BCL2, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and imaging system. Quantify band intensity relative to the loading control.
Protocol 3: General In Vivo Xenograft Efficacy Workflow
Section 4: Advanced Strategies to Enhance Efficacy
Combination Therapies
A key strategy to enhance the efficacy of this compound and overcome potential resistance is through combination therapy. By targeting both the primary oncogenic driver inhibited by this compound and a parallel survival or resistance pathway, synergistic anti-tumor effects can be achieved.
-
Combining with PI3K Inhibitors: Cancer cells can develop resistance to BET inhibitors by activating the PI3K/AKT signaling pathway. Co-treatment with a PI3K inhibitor can block this escape mechanism, leading to a more durable response and enhanced cell death.
-
Combining with Conventional Chemotherapy: Combining this compound with cytotoxic agents like paclitaxel (B517696) or cisplatin (B142131) has been shown to have a synergistic effect, associated with the potentiation of apoptosis and inhibition of autophagy.
References
Technical Support Center: Refining Experimental Design for GSK1324726A Target Validation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental designs for validating the targets of GSK1324726A (I-BET726).
I. Troubleshooting Guides
This section addresses specific issues that may arise during key target validation experiments with this compound.
Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement by observing the thermal stabilization of a target protein upon ligand binding.
Troubleshooting Common CETSA Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or weak thermal shift observed for BRD4 | - Insufficient this compound concentration.- Suboptimal heating temperature or duration.- Low BRD4 expression in the chosen cell line.- Inefficient cell lysis or protein extraction. | - Perform a dose-response experiment with this compound (e.g., 0.1, 1, 10 µM) to determine the optimal concentration for target engagement.- Optimize the heat challenge by testing a range of temperatures (e.g., 45-65°C) and durations (e.g., 3-7 minutes).- Select a cell line with confirmed high endogenous BRD4 expression or consider using an overexpression system.- Ensure complete cell lysis using an appropriate buffer and mechanical disruption (e.g., freeze-thaw cycles). |
| High background or non-specific protein aggregation | - Incomplete removal of cellular debris.- Over-heating of the samples.- Antibody cross-reactivity in Western blot. | - Centrifuge lysates at a higher speed (e.g., 20,000 x g) to pellet insoluble material effectively.- Carefully optimize the heating conditions to denature unbound proteins without causing widespread non-specific aggregation.- Use a highly specific and validated primary antibody for BRD4 detection. |
| Inconsistent results between replicates | - Uneven cell density in treatment wells.- Inaccurate pipetting of this compound or lysis buffer.- Temperature variability across the heat block. | - Ensure a homogeneous cell suspension before seeding and treatment.- Use calibrated pipettes and perform careful, consistent pipetting.- Use a thermal cycler with a heated lid to ensure uniform temperature distribution. |
| Off-target protein stabilization | - this compound may interact with other bromodomain-containing proteins. | - Perform proteome-wide CETSA (MS-CETSA) to identify other proteins stabilized by this compound.[1][2]- Validate any identified off-targets using orthogonal assays. |
Immunoprecipitation-Mass Spectrometry (IP-MS)
IP-MS is used to identify the protein interaction partners of a target protein and how these interactions are affected by a small molecule inhibitor.
Troubleshooting Common IP-MS Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of immunoprecipitated BRD4 | - Inefficient antibody for immunoprecipitation.- Insufficient cell lysate or BRD4 expression.- Harsh lysis conditions disrupting the antibody-antigen interaction. | - Use a validated IP-grade antibody for BRD4.- Increase the amount of starting cell lysate.- Use a milder lysis buffer (e.g., containing non-ionic detergents). |
| High background of non-specific proteins | - Insufficient washing of the beads.- Antibody cross-reactivity.- Non-specific binding to the beads. | - Increase the number and stringency of wash steps after immunoprecipitation.- Use a high-specificity monoclonal antibody.- Pre-clear the lysate with beads before adding the primary antibody. |
| No significant change in BRD4 interactome with this compound treatment | - Incomplete inhibition of BRD4 in the cell.- The displaced interactors are of low abundance and difficult to detect.- The interaction is not dependent on the bromodomain. | - Confirm target engagement with CETSA.- Increase the this compound concentration or treatment duration.- Use a more sensitive mass spectrometer or increase the amount of starting material.- Consider that this compound primarily displaces acetylated histone readers; other interactions may be unaffected. |
| Identification of known non-specific binders | - Proteins that commonly bind to beads or antibodies (e.g., actin, tubulin, heat shock proteins). | - Compare your protein list to a database of common IP-MS contaminants.- Perform a control IP with a non-specific IgG antibody to identify background proteins. |
Reporter Gene Assay
Reporter gene assays, such as those using a MYC-responsive element driving luciferase expression, are used to measure the functional consequences of target inhibition.
Troubleshooting Common Reporter Gene Assay Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in luciferase signal between replicates | - Inconsistent transfection efficiency.- Variation in cell seeding density.- Pipetting errors. | - Optimize the transfection protocol and use a co-transfected control reporter (e.g., Renilla luciferase) for normalization.- Ensure a uniform single-cell suspension when seeding plates.- Use a master mix for reagents to minimize pipetting variability. |
| Low or no signal | - Low transfection efficiency.- Weak promoter in the reporter construct.- Inactive luciferase enzyme. | - Optimize the DNA-to-transfection reagent ratio.- Use a stronger promoter if the basal activity is too low.- Ensure proper storage and handling of the luciferase assay reagents. |
| High background signal | - Autoluminescence of the assay plates.- Contamination of reagents.- Intrinsic luciferase-like activity in the cell lysate. | - Use opaque, white-walled plates designed for luminescence assays.- Use fresh, high-quality reagents.- Subtract the signal from untransfected cell lysate as a background control. |
| Unexpected increase in reporter activity with this compound | - Off-target effects of the compound.- Compound interferes with the luciferase enzyme. | - Investigate potential off-target effects using other assays.- Perform a cell-free luciferase assay in the presence of this compound to test for direct enzyme inhibition or activation.[3] |
II. Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol for this compound
This protocol provides a starting point for assessing the engagement of this compound with its target, BRD4, in intact cells.
Materials:
-
Cell line with endogenous BRD4 expression (e.g., a neuroblastoma cell line)
-
This compound (I-BET726)
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
Thermal cycler
-
Microcentrifuge
-
Reagents and equipment for Western blotting
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Harvest cells, wash with PBS, and resuspend in lysis buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 45-65°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by a 3-minute incubation at room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).
-
Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the soluble fractions.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Perform SDS-PAGE and Western blotting using a validated primary antibody against BRD4.
-
Quantify the band intensities to determine the amount of soluble BRD4 at each temperature.
-
-
Data Analysis:
-
Plot the normalized band intensities against the temperature to generate melting curves for both DMSO- and this compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Immunoprecipitation-Mass Spectrometry (IP-MS) Protocol for this compound
This protocol outlines the steps to identify BRD4-interacting proteins that are displaced by this compound.
Materials:
-
Cell line with endogenous BRD4 expression
-
This compound (I-BET726)
-
DMSO (vehicle control)
-
IP-grade primary antibody against BRD4
-
Isotype control IgG
-
Protein A/G magnetic beads
-
IP lysis buffer (e.g., containing 0.5% NP-40)
-
Wash buffer
-
Elution buffer
-
Reagents and equipment for mass spectrometry
Procedure:
-
Cell Treatment and Lysis:
-
Grow cells to 80-90% confluency and treat with this compound or DMSO for a predetermined time (e.g., 4 hours).
-
Lyse the cells in IP lysis buffer and collect the supernatant after centrifugation.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with the anti-BRD4 antibody or IgG control overnight at 4°C.
-
Add fresh protein A/G beads and incubate for 2-4 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using an appropriate elution buffer.
-
-
Sample Preparation for Mass Spectrometry:
-
Reduce, alkylate, and digest the eluted proteins with trypsin.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the peptide samples by LC-MS/MS.
-
Identify and quantify the proteins in each sample.
-
Compare the protein interactomes of BRD4 from this compound-treated and DMSO-treated cells to identify proteins with significantly reduced binding in the presence of the inhibitor. Based on studies with the similar BET inhibitor JQ1, expect to see displacement of other BET family members and transcriptional regulators.[4]
-
MYC-Luciferase Reporter Gene Assay Protocol for this compound
This protocol describes how to measure the effect of this compound on the transcriptional activity of MYC.
Materials:
-
A suitable cell line (e.g., a cancer cell line with a functional MYC pathway)
-
MYC-responsive luciferase reporter plasmid
-
A control plasmid expressing Renilla luciferase (for normalization)
-
Transfection reagent
-
This compound (I-BET726)
-
DMSO (vehicle control)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Seed cells in a 96-well plate.
-
Co-transfect the cells with the MYC-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours of transfection, treat the cells with a serial dilution of this compound or DMSO.
-
-
Luciferase Assay:
-
After the desired treatment period (e.g., 24-48 hours), lyse the cells.
-
Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value for the inhibition of MYC transcriptional activity.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the BET (Bromodomain and Extra-Terminal) family of proteins, which includes BRD2, BRD3, and BRD4.[5] It functions by competitively binding to the bromodomains of these proteins, preventing them from interacting with acetylated lysine (B10760008) residues on histones and other proteins. This disrupts the assembly of transcriptional machinery at key gene promoters and enhancers, leading to the downregulation of genes involved in cell proliferation and survival, such as MYC.
Q2: Which cell lines are most sensitive to this compound?
A2: Cell lines that are dependent on the expression of BET-regulated oncogenes, such as MYC, are often sensitive to this compound. This includes many hematological malignancies and solid tumors like neuroblastoma. However, sensitivity can vary, and it is recommended to test a panel of cell lines relevant to your research area.
Q3: What are the known off-target effects of this compound?
Q4: How can I confirm that this compound is entering the cells and engaging its target?
A4: The Cellular Thermal Shift Assay (CETSA) is a direct method to confirm target engagement in intact cells. A successful CETSA experiment will show a thermal stabilization of BRD4 in the presence of this compound.
Q5: What downstream signaling pathways are affected by this compound?
A5: By inhibiting BET proteins, this compound primarily affects transcriptional regulation. A key downstream effect is the suppression of the MYC oncogene and its target genes. Other pathways involved in cell cycle control and apoptosis are also commonly affected.
IV. Visualizations
References
- 1. pelagobio.com [pelagobio.com]
- 2. Frontiers | Current Advances in CETSA [frontiersin.org]
- 3. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Interactome Rewiring Following Pharmacological Targeting of BET Bromodomains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Addressing potential off-target effects of GSK1324726A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects when working with GSK1324726A (I-BET726).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[1][2][3][4][5] It functions by competitively binding to the acetyl-lysine binding pockets of these bromodomains, thereby preventing their interaction with acetylated histones and transcription factors. This leads to the downregulation of key oncogenes such as MYC and anti-apoptotic genes like BCL2.
Q2: How selective is this compound for the BET family?
Q3: What are the known and potential off-target effects of this compound?
While highly selective for the BET family, this compound has been reported to have potential off-target effects. Notably, in skin squamous cell carcinoma cells, it has been shown to inhibit Sphingosine Kinase 1 (SphK1) and the downstream Akt signaling pathway, an action that appears to be independent of its BRD4 inhibitory activity. As with other pan-BET inhibitors, some observed toxicities, such as thrombocytopenia and gastrointestinal issues, are considered "on-target but off-tissue" effects, meaning they result from the inhibition of BET proteins in non-cancerous tissues.
Q4: My experimental results with this compound do not align with the phenotype I observe with BRD4 knockdown (e.g., shRNA/siRNA). Why might this be?
Discrepancies between inhibitor treatment and genetic knockdown are not uncommon. Several factors could contribute to this:
-
Incomplete Inhibition: The concentration or duration of this compound treatment may not be sufficient to achieve the same level of target suppression as a stable knockdown.
-
Off-Target Effects: The observed phenotype with this compound could be the result of its effects on targets other than BRD4, such as SphK1.
-
Differential Target Engagement: this compound inhibits the acetyl-lysine binding function of BRD4's bromodomains. In contrast, genetic knockdown removes the entire protein, including its other functional domains. This can lead to different downstream consequences.
-
Compensation Mechanisms: Cells may adapt differently to the acute inhibition by a small molecule versus the long-term absence of a protein.
Troubleshooting Guides
Symptom 1: Unexpected Cell Toxicity or Phenotype
You observe a cellular phenotype (e.g., apoptosis, cell cycle arrest) that is inconsistent with the known on-target effects of BET inhibition in your cell line.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | 1. Validate Off-Target Engagement: Perform a Cellular Thermal Shift Assay (CETSA) to determine if this compound is engaging with potential off-target proteins like SphK1 in your cells. 2. Chemical Proteomics: Use chemical proteomics approaches to identify other potential binding partners of this compound in an unbiased manner. 3. Phenotype Rescue: If a specific off-target is suspected (e.g., SphK1), attempt to rescue the phenotype by overexpressing the target or activating its downstream pathway. |
| Incorrect Dosage | 1. Dose-Response Curve: Perform a dose-response experiment to determine if the unexpected phenotype is dose-dependent. Off-target effects are often more pronounced at higher concentrations. 2. Use Lowest Effective Concentration: Once the optimal concentration for on-target effects is established, use the lowest effective concentration to minimize potential off-target binding. |
| Cell Line-Specific Response | 1. Confirm On-Target Pathway Modulation: Use Western blotting or qPCR to confirm that known downstream targets of BET inhibition (e.g., MYC, BCL2) are being modulated as expected in your cell line. |
Symptom 2: Inconsistent Results Between Experiments
You are observing high variability in your results when using this compound.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Reagent Variability | 1. Freshly Prepared Solutions: Always use freshly prepared solutions of this compound, as repeated freeze-thaw cycles can degrade the compound. 2. Consistent Solvent Concentration: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all experimental and control groups. |
| Cell Culture Conditions | 1. Consistent Cell Passage Number: Use cells within a narrow passage number range to minimize phenotypic drift. 2. Standardized Seeding Density: Ensure that cells are seeded at a consistent density for all experiments. |
| Experimental Conditions | 1. Precise Timing: Maintain precise timing for compound treatment and subsequent assays. 2. Temperature Control: Ensure consistent temperature control during incubations and assays. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) | Assay Type |
| BRD2 | 41 | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) |
| BRD3 | 31 | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) |
| BRD4 | 22 | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) |
Data compiled from publicly available sources.
Table 2: Common Toxicities Associated with Pan-BET Inhibitors in Clinical Trials
| Toxicity Category | Common Adverse Events |
| Hematological | Thrombocytopenia, Anemia, Neutropenia |
| Gastrointestinal | Nausea, Diarrhea, Vomiting |
| Constitutional | Fatigue |
These are generally considered "on-target but off-tissue" effects.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the verification of this compound binding to a target protein (e.g., BRD4 or a potential off-target like SphK1) within intact cells. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Antibodies for the target protein and a loading control (e.g., GAPDH)
-
Thermocycler
-
Western blotting equipment
Methodology:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration and with DMSO as a vehicle control for 1-2 hours.
-
Harvesting: Harvest the cells, wash with PBS containing protease inhibitors, and resuspend in PBS.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermocycler, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis: Collect the supernatant (soluble protein fraction) and analyze the protein levels by Western blotting using an antibody against the target protein.
-
Data Interpretation: A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the DMSO control indicates target engagement.
Protocol 2: Chemical Proteomics for Unbiased Off-Target Identification
This protocol provides a general workflow for identifying the binding partners of this compound in a cellular context.
Materials:
-
This compound-derived chemical probe (with a linker and an affinity tag like biotin)
-
Cell lysate
-
Streptavidin-coated beads
-
Wash buffers
-
Elution buffer
-
Mass spectrometry equipment and software
Methodology:
-
Probe Incubation: Incubate the cell lysate with the this compound chemical probe. As a control, a competition experiment can be performed by pre-incubating the lysate with an excess of free this compound before adding the probe.
-
Affinity Purification: Add streptavidin-coated beads to the lysate to capture the probe-protein complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Protein Digestion: Digest the eluted proteins into peptides using an enzyme like trypsin.
-
Mass Spectrometry: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the proteins from the mass spectrometry data using a protein database. Proteins that are significantly enriched in the probe-treated sample compared to the control are considered potential off-targets.
Mandatory Visualizations
Caption: On-target signaling pathway of this compound.
Caption: On-target vs. potential off-target effects of this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Chemoproteomics Workflows | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Chemical proteomics: terra incognita for novel drug target profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The discovery of I-BET726 (this compound), a potent tetrahydroquinoline ApoA1 up-regulator and selective BET bromodomain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing toxicity related to the BET inhibitor GSK1324726A (I-BET726) in animal studies.
Disclaimer
The information provided herein is for research purposes only and is based on publicly available data for this compound and other BET inhibitors. It is not a substitute for a comprehensive review of the literature and consultation with a veterinarian. All animal studies must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
I. Troubleshooting Guides
This section addresses specific issues that may be encountered during in vivo experiments with this compound.
Hematological Abnormalities
Issue: Observed thrombocytopenia (low platelet count), anemia (low red blood cell count), or neutropenia (low neutrophil count) following this compound administration.
Background: Hematological toxicities are a known class effect of BET inhibitors, arising from their role in regulating the transcription of key hematopoietic factors.[1][2][3] Thrombocytopenia is often the most significant and dose-limiting hematological toxicity.[4]
Troubleshooting Steps:
-
Confirm On-Target Effect:
-
Analyze downstream pharmacodynamic markers of BET inhibition (e.g., decreased MYC expression in tumor tissue) to ensure the observed hematological effects are occurring at doses that also provide the desired therapeutic effect.
-
-
Dose-Response Evaluation:
-
If not already established, perform a dose-range finding study to determine the maximum tolerated dose (MTD) and the dose-response relationship for hematological parameters. This will help identify a therapeutic window where efficacy is achieved with manageable toxicity.
-
-
Supportive Care Measures (Consult with a veterinarian):
-
Thrombocytopenia: Consider co-administration of agents that can support platelet production. Preclinical studies with other BET inhibitors have explored the use of:
-
Recombinant human erythropoietin (rhEPO)[4]
-
Folic Acid
-
Thrombopoietin receptor agonists like Romiplostim
-
-
Anemia: For severe anemia, red blood cell transfusions may be necessary.
-
Neutropenia: Administration of granulocyte colony-stimulating factor (G-CSF) can be considered to stimulate neutrophil production.
-
-
Dosing Schedule Modification:
-
Explore alternative dosing schedules, such as intermittent dosing (e.g., 5 days on, 2 days off), which may allow for recovery of hematopoietic lineages between treatments.
-
Data Presentation: Hematological Monitoring Parameters
| Parameter | Method | Frequency of Monitoring | Potential Findings with this compound Toxicity |
| Complete Blood Count (CBC) with differential | Automated hematology analyzer | Baseline (pre-treatment), and then 1-2 times weekly during treatment. More frequent monitoring may be required at higher doses or if abnormalities are detected. | Decreased platelet count (Thrombocytopenia)Decreased red blood cell count, hemoglobin, and hematocrit (Anemia)Decreased neutrophil count (Neutropenia) |
| Reticulocyte Count | Automated hematology analyzer or manual count | Baseline and as needed to assess bone marrow response to anemia. | May be decreased, indicating reduced red blood cell production. |
Gastrointestinal (GI) Distress
Issue: Animals exhibit signs of GI toxicity such as diarrhea, nausea (indicated by decreased food intake or pica), and weight loss.
Background: BET inhibitors can impact the homeostasis of the gastrointestinal epithelium, potentially leading to adverse effects.
Troubleshooting Steps:
-
Monitor Clinical Signs:
-
Closely monitor animals for changes in appetite, stool consistency, and body weight. Implement a scoring system to objectively assess the severity of GI signs.
-
-
Supportive Care (Consult with a veterinarian):
-
Diarrhea: Administer anti-diarrheal medications as appropriate. Ensure animals have free access to water to prevent dehydration. Subcutaneous or intravenous fluid therapy may be necessary for severe dehydration.
-
Nausea/Inappetence: Provide highly palatable, soft, and moist food to encourage eating. Anti-emetic medication may be considered.
-
Weight Loss: If significant weight loss (>15-20% of baseline) occurs, dose reduction or a treatment holiday may be necessary.
-
-
Formulation and Vehicle Check:
-
Ensure the formulation is appropriate for the route of administration and is not contributing to GI irritation. For oral administration, consider using a well-tolerated vehicle.
-
Data Presentation: Monitoring for Gastrointestinal Toxicity
| Parameter | Method | Frequency of Monitoring | Potential Findings with this compound Toxicity |
| Body Weight | Calibrated scale | Daily or at least 3 times per week. | Progressive weight loss. |
| Food and Water Intake | Measurement of daily consumption | Daily. | Decreased food and/or water intake. |
| Clinical Observations | Visual inspection | Daily. | Diarrhea, hunched posture, lethargy, pica. |
| Fecal Scoring | Visual assessment based on a standardized scoring system | Daily. | Loose or watery stools. |
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to its toxicity?
A1: this compound is a small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, including BRD2, BRD3, and BRD4. These proteins are epigenetic "readers" that bind to acetylated lysine (B10760008) residues on histones and transcription factors, thereby regulating the expression of genes involved in cell proliferation, apoptosis, and inflammation. The toxicities associated with this compound are generally considered "on-target" but "off-tissue," meaning they result from the inhibition of BET proteins in normal, healthy tissues that also rely on BET function for homeostasis, such as the hematopoietic and gastrointestinal systems.
Signaling Pathway of BET Inhibition
Caption: Mechanism of this compound action and its dual role in therapeutic efficacy and potential toxicity.
Q2: How should I formulate this compound for in vivo studies?
A2: The optimal formulation for this compound depends on the route of administration. It is crucial to use a vehicle that ensures solubility and stability without causing significant toxicity itself. Always prepare fresh formulations for in vivo experiments.
Example Formulations:
-
For Oral (p.o.) Administration:
-
A suspension in an aqueous vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na).
-
A solution in a mixture of solvents. One example is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
-
For Intravenous (i.v.) Administration:
-
A solution in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Ensure the final solution is clear and free of precipitates.
-
Experimental Protocol: Preparation of an Oral Suspension of this compound
-
Materials:
-
This compound powder
-
0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated scale
-
-
Procedure:
-
Calculate the required amount of this compound and vehicle for the desired concentration and number of animals.
-
Weigh the this compound powder accurately and place it in a sterile microcentrifuge tube.
-
Add a small amount of the 0.5% CMC-Na vehicle to the powder to create a paste.
-
Gradually add the remaining volume of the vehicle while continuously vortexing to ensure a uniform suspension.
-
Visually inspect the suspension for homogeneity before each administration. Vortex immediately before drawing up each dose.
-
Q3: What is a typical workflow for monitoring toxicity in an animal study with this compound?
A3: A robust toxicity monitoring plan is essential for any in vivo study with an investigational compound. The following workflow provides a general framework.
Experimental Workflow for Toxicity Monitoring
Caption: A generalized workflow for monitoring and managing toxicity in animal studies involving this compound.
Q4: Are there any strategies to proactively minimize toxicity before starting a large-scale efficacy study?
A4: Yes, conducting a thorough dose-range finding (DRF) or maximum tolerated dose (MTD) study is a critical preliminary step.
Logical Relationship for Dose Selection
Caption: The logical progression from a dose-range finding study to the selection of appropriate doses for efficacy studies.
A DRF study involves administering escalating doses of this compound to small groups of animals to identify the dose that produces manageable toxicity. This allows you to select appropriate dose levels for your larger efficacy studies, including a high dose that is likely to be therapeutically active but tolerable, and lower doses to establish a dose-response relationship. This approach helps to avoid unexpected severe toxicity and animal loss in your main study groups.
References
- 1. The discovery of I-BET726 (this compound), a potent tetrahydroquinoline ApoA1 up-regulator and selective BET bromodomain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dose Range-Finding Toxicity Study in Rats With Recombinant Human Lactoferrin Produced in Komagataella phaffii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A 14-day repeat dose oral gavage range-finding study of a first-in-class CDI investigational antibiotic, in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Clinical Development of BET Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BET (Bromodomain and Extra-Terminal) inhibitors. The information is designed to address common challenges encountered during preclinical and clinical development.
Frequently Asked Questions (FAQs)
Q1: What are the most common dose-limiting toxicities (DLTs) observed with BET inhibitors in clinical trials?
A1: The most frequently reported DLTs for BET inhibitors are hematological and gastrointestinal toxicities.[1][2][3] Thrombocytopenia (low platelet count) is the most common DLT observed with this class of drugs.[2][3] Other common adverse events include anemia, neutropenia, fatigue, nausea, diarrhea, and vomiting.[1][3][4]
Q2: What are the known mechanisms of resistance to BET inhibitors?
A2: Resistance to BET inhibitors is a significant challenge and can arise through several mechanisms. Notably, genetic mutations in the drug target (BRD2/3/4) have not been a primary driver of resistance.[2] Instead, resistance is often associated with:
-
Upregulation of other BET family members: Increased expression of BRD2 can compensate for the inhibition of BRD4.
-
Activation of alternative signaling pathways: Upregulation of pathways like WNT/β-catenin can bypass the effects of BET inhibition.[4]
-
Maintained expression of key oncogenes: Some cancer cells develop mechanisms to sustain the expression of oncogenes like MYC, despite BET inhibitor treatment.[4]
Q3: What are some potential biomarkers to predict response to BET inhibitors?
A3: Several biomarkers are under investigation to predict patient response to BET inhibitors. These include:
-
Baseline expression of target genes: High expression of genes regulated by BET proteins, such as MYC, may indicate sensitivity.
-
Pharmacodynamic biomarkers: Changes in the expression of genes like HEXIM1 after treatment can indicate target engagement.
-
Biomarkers of toxicity: Downregulation of NFE2 and PF4 gene expression has been linked to BET inhibitor-induced thrombocytopenia.[5]
Troubleshooting Guides
Problem 1: High levels of toxicity observed in preclinical models.
-
Possible Cause: The dosing schedule may not be optimal, leading to cumulative toxicity.
-
Troubleshooting Steps:
-
Evaluate alternative dosing schedules: Consider intermittent dosing (e.g., 2 weeks on, 1 week off) to allow for recovery from toxicities like thrombocytopenia.[1]
-
Investigate combination therapies: Combining BET inhibitors with other agents may allow for lower, less toxic doses of the BET inhibitor while maintaining or enhancing efficacy.[1]
-
Monitor for biomarkers of toxicity: Regularly assess biomarkers such as NFE2 and PF4 to proactively manage potential thrombocytopenia.[5]
-
Problem 2: Development of resistance to the BET inhibitor in cell line models.
-
Possible Cause: The cancer cells may have activated compensatory signaling pathways.
-
Troubleshooting Steps:
-
Perform RNA sequencing: Analyze gene expression changes in resistant cells compared to sensitive cells to identify upregulated pathways.
-
Investigate combination therapies: Based on the identified resistance mechanisms, select a second agent to target the compensatory pathway. For example, if the WNT/β-catenin pathway is activated, consider combining the BET inhibitor with a WNT signaling inhibitor.[4]
-
Assess expression of other BET family members: Use Western blotting or qRT-PCR to determine if other BET proteins, like BRD2, are upregulated in resistant cells.
-
Quantitative Data Summary
Table 1: Common Adverse Events Associated with BET Inhibitors in Monotherapy Clinical Trials [3]
| Adverse Event | All Grades (%) | Grade ≥3 (%) |
| Thrombocytopenia | 42.1 | 20.3 |
| Anemia | 16.5 | 9.8 |
| Neutropenia | 12.6 | 9.6 |
| Diarrhea | Not specified | Not specified |
| Nausea | Not specified | Not specified |
| Fatigue | Not specified | Not specified |
Table 2: Clinical Response Rates of Select BET Inhibitors in Clinical Trials
| BET Inhibitor | Cancer Type | Response Rate | Reference |
| ZEN-3694 + Enzalutamide | Metastatic Castration-Resistant Prostate Cancer | Clinical Benefit Rate: 35% | [1] |
| Pelabresib (CPI-0610) + Ruxolitinib | Myelofibrosis | Spleen Volume Reduction (≥35%): 68% | [1] |
| ODM-207 | Solid Tumors | No partial or complete responses observed | [6] |
Key Experimental Protocols
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for BRD4 Occupancy
This protocol is a general guideline for assessing the genome-wide binding of BRD4 in response to a BET inhibitor.
Methodology:
-
Cell Treatment and Cross-linking:
-
Treat cells with the BET inhibitor or vehicle control for the desired time.
-
Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
-
Cell Lysis and Chromatin Shearing:
-
Lyse the cells to isolate the nuclei.
-
Shear the chromatin into fragments of 200-500 base pairs using sonication.[7]
-
-
Immunoprecipitation:
-
Washing and Elution:
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K to remove RNA and proteins.
-
Purify the DNA.[10]
-
-
Library Preparation and Sequencing:
-
Prepare a DNA library from the purified ChIP DNA and the input control.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Perform peak calling to identify regions of BRD4 enrichment.
-
Compare BRD4 binding between inhibitor-treated and vehicle-treated samples.
-
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This protocol describes how to quantify apoptosis in cells treated with a BET inhibitor using flow cytometry.
Methodology:
-
Cell Treatment:
-
Treat cells with the BET inhibitor at various concentrations and for different durations. Include a vehicle-treated control.
-
-
Cell Harvesting:
-
Harvest the cells, including any floating cells in the supernatant, as apoptotic cells may detach.
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Interpretation of Results:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
-
Visualizations
Caption: Simplified signaling pathway of BET inhibitor action.
Caption: Experimental workflow for a ChIP-seq experiment.
Caption: Logical relationships in BET inhibitor resistance.
References
- 1. onclive.com [onclive.com]
- 2. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and Efficacy of Bromodomain and Extra-Terminal Inhibitors for the Treatment of Hematological Malignancies and Solid Tumors: A Systematic Study of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NFE2 and PF4 as biomarkers for BET inhibition-induced thrombocytopenia in preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First-in-human Phase 1 open label study of the BET inhibitor ODM-207 in patients with selected solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Improving the pharmacokinetic properties of tetrahydroquinoline-based inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tetrahydroquinoline-based inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on improving the pharmacokinetic properties of your compounds.
Frequently Asked Questions (FAQs)
Q1: My tetrahydroquinoline-based inhibitor exhibits poor aqueous solubility. What are the initial steps to address this?
A1: Poor aqueous solubility is a common challenge with hydrophobic scaffolds like tetrahydroquinoline. The recommended first step is to assess the pH-dependent solubility of your compound. Since the tetrahydroquinoline core contains a basic nitrogen atom, its solubility can often be improved in acidic conditions. Additionally, formulation strategies such as using co-solvents (e.g., DMSO, ethanol) or preparing solid dispersions can be effective.[1][2]
Q2: I have observed low permeability of my inhibitor in a Caco-2 assay. What are the potential causes and solutions?
A2: Low permeability in a Caco-2 assay can be attributed to several factors. The compound may have inherently poor passive diffusion due to its physicochemical properties (e.g., high polarity, large size). Alternatively, it could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound out of the cells. To investigate this, a bi-directional Caco-2 assay is recommended. An efflux ratio (B-A/A-B) greater than 2 suggests that your compound is a substrate for an efflux pump. Medicinal chemistry efforts can then be directed at modifying the structure to reduce recognition by these transporters.
Q3: My tetrahydroquinoline derivative shows high metabolic instability in liver microsomes. What structural modifications can I consider?
A3: High metabolic instability is often due to metabolism by cytochrome P450 (CYP) enzymes. Identifying the "metabolic soft spots" on the tetrahydroquinoline scaffold is crucial. Common sites of metabolism include positions susceptible to oxidation. Strategies to improve stability include:
-
Introducing electron-withdrawing groups: This can decrease the electron density of the aromatic ring, making it less prone to oxidation.
-
Blocking metabolic sites: Introducing bulky groups at or near the site of metabolism can sterically hinder enzyme access.
-
Bioisosteric replacement: Replacing metabolically liable groups with more stable ones. For example, incorporating morpholine (B109124) moieties has been shown to improve metabolic stability and other pharmacokinetic properties.[3]
Q4: My screening campaign has flagged my fused tetrahydroquinoline hits as potential Pan-Assay Interference Compounds (PAINS). What does this mean and how should I proceed?
A4: PAINS are compounds that can interfere with assay readouts through non-specific mechanisms, leading to false-positive results.[4][5] Fused tricyclic tetrahydroquinolines, in particular, have been identified as a class of compounds prone to this behavior. It is crucial to perform counter-screens and orthogonal assays to validate the activity of your hits. If the activity is confirmed to be due to assay interference, it is advisable to deprioritize these compounds and focus on other structural scaffolds.
Troubleshooting Guides
Issue 1: Inconsistent or Poor Oral Bioavailability in Animal Models
-
Possible Cause 1: Poor Aqueous Solubility.
-
Troubleshooting Steps:
-
pH Adjustment: Evaluate the solubility of the compound at different pH values to determine if a more acidic environment improves dissolution.
-
Formulation Strategies: For preclinical studies, consider formulating the compound in a vehicle containing co-solvents, surfactants, or cyclodextrins to enhance solubility. For a long-term solution, medicinal chemistry efforts to introduce polar functional groups can be explored.
-
-
-
Possible Cause 2: Low Intestinal Permeability.
-
Troubleshooting Steps:
-
In Vitro Permeability Assessment: Conduct a Caco-2 permeability assay to determine the apparent permeability coefficient (Papp).
-
Identify Efflux: If permeability is low, perform a bi-directional Caco-2 assay to assess if the compound is an efflux transporter substrate.
-
Structural Modification: If efflux is confirmed, modify the structure to reduce its affinity for transporters. If passive permeability is low, optimize physicochemical properties like lipophilicity and hydrogen bond donors/acceptors.
-
-
-
Possible Cause 3: High First-Pass Metabolism.
-
Troubleshooting Steps:
-
In Vitro Metabolic Stability: Use liver microsomes or hepatocytes to determine the intrinsic clearance of the compound.
-
Metabolite Identification: Identify the major metabolites to pinpoint the sites of metabolism.
-
Structural Optimization: Modify the compound to block the metabolic "soft spots."
-
-
Issue 2: High Plasma Protein Binding
-
Possible Cause: High Lipophilicity of the Tetrahydroquinoline Scaffold.
-
Troubleshooting Steps:
-
Measure Fraction Unbound (fu): Use equilibrium dialysis or ultracentrifugation to determine the percentage of the compound bound to plasma proteins.
-
Correlate with Lipophilicity: Analyze the relationship between the lipophilicity (LogP) of your series of compounds and their plasma protein binding.
-
Structural Modification: Introduce more polar functional groups to reduce lipophilicity and, consequently, plasma protein binding. It's a balance, as reducing lipophilicity might impact permeability.
-
-
Quantitative Data Summary
The following tables provide a summary of pharmacokinetic data for representative tetrahydroquinoline-based inhibitors.
Table 1: In Vitro Permeability and Efflux of a Phenyltetrahydroquinolinedione Derivative (TRPA1 Antagonist)
| Compound Concentration | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (B-A / A-B) | Permeability Classification |
| 10 µM | A -> B | > 10 | < 2 | High |
| 10 µM | B -> A | > 10 | High | |
| 50 µM | A -> B | > 10 | < 2 | High |
| 50 µM | B -> A | > 10 | High |
Table 2: In Vitro Activity of Morpholine-Substituted Tetrahydroquinoline mTOR Inhibitors
| Compound | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| 10e | 0.033 | 0.24 |
| Everolimus (Control) | - | - |
| 5-Fluorouracil (Control) | - | - |
Table 3: Antagonist Activity of Tetrahydroisoquinoline-based TRPM8 Antagonists
| Compound | Target | Assay | IC₅₀ (nM) |
| (-)-Menthyl 1 | hTRPM8 | Menthol-evoked Ca²⁺ response | 805 ± 200 |
| (-)-Menthyl 1 | hTRPM8 | Icilin-evoked Ca²⁺ response | 1800 ± 600 |
| (-)-Menthyl 1 | rTRPM8 | Menthol-evoked Ca²⁺ response | 117 ± 18 |
| (-)-Menthyl 1 | rTRPM8 | Icilin-evoked Ca²⁺ response | 521 ± 20 |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes
-
Prepare Microsomal Solution: Thaw pooled human liver microsomes on ice and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate (B84403) buffer (pH 7.4).
-
Prepare Compound Stock: Prepare a stock solution of the tetrahydroquinoline-based inhibitor in a suitable organic solvent (e.g., DMSO).
-
Initiate Reaction: Add the test compound to the microsomal solution at a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.
-
Start Metabolism: Initiate the reaction by adding a NADPH-regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the line will give the elimination rate constant (k). From this, calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Prepare Solutions: Prepare a solution of the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Apical to Basolateral (A-B) Permeability: Add the compound solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Permeability (for efflux assessment): In a separate set of wells, add the compound solution to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubation: Incubate the plates at 37°C with gentle shaking.
-
Sampling: At specified time points, take samples from the receiver chamber and replace with fresh buffer.
-
Analysis: Determine the concentration of the compound in the samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio is calculated as Papp (B-A) / Papp (A-B).
Protocol 3: Plasma Protein Binding Assay (Rapid Equilibrium Dialysis - RED)
-
Prepare RED Device: Prepare the RED device inserts according to the manufacturer's instructions.
-
Spike Plasma: Spike the test compound into plasma from the desired species (e.g., human, rat, mouse).
-
Load Device: Add the spiked plasma to one chamber of the insert and phosphate-buffered saline (PBS) to the other chamber.
-
Equilibration: Seal the plate and incubate at 37°C with shaking to allow the unbound compound to reach equilibrium across the dialysis membrane.
-
Sampling: After incubation, collect samples from both the plasma and PBS chambers.
-
Matrix Matching: Add blank plasma to the PBS sample and PBS to the plasma sample to ensure comparable matrix effects during analysis.
-
Protein Precipitation: Precipitate the proteins from the samples using a cold organic solvent containing an internal standard.
-
Analysis: Centrifuge the samples and analyze the supernatant by LC-MS/MS to determine the concentration of the compound in both chambers.
-
Data Analysis: Calculate the fraction unbound (fu) as the ratio of the concentration in the PBS chamber to the concentration in the plasma chamber.
Visualizations
Caption: Experimental workflow for improving the pharmacokinetic properties of tetrahydroquinoline-based inhibitors.
Caption: Troubleshooting workflow for poor in vivo efficacy of tetrahydroquinoline-based inhibitors.
Caption: Simplified mTOR signaling pathway and the inhibitory action of a tetrahydroquinoline-based inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis [mdpi.com]
- 4. Fused Tetrahydroquinolines Are Interfering with Your Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Best practices for handling and long-term storage of I-BET726
This technical support center provides best practices for the handling, long-term storage, and troubleshooting of I-BET726 for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting I-BET726?
A1: I-BET726 is soluble in several organic solvents. For initial stock solutions, high-purity, anhydrous DMSO is recommended.[1][2][3] For specific applications, DMF and Ethanol can also be used.[1] It is important to use fresh, moisture-free DMSO as absorbed moisture can reduce the solubility of the compound.[2]
Q2: What are the recommended long-term storage conditions for I-BET726?
A2: For long-term stability, I-BET726 in its solid form should be stored at -20°C.[1][3] Under these conditions, it is stable for at least four years.[1]
Q3: How should I store stock solutions of I-BET726?
A3: Prepared stock solutions of I-BET726 should be stored at -80°C for up to two years or at -20°C for up to one year.[4] To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q4: What personal protective equipment (PPE) should be worn when handling I-BET726?
A4: When handling I-BET726, it is important to use appropriate personal protective equipment. This includes a lab coat, safety glasses with side shields, and chemical-resistant gloves.[5] All handling of the solid compound and concentrated solutions should be performed in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols.[5]
Q5: What should I do in case of accidental contact with I-BET726?
A5: In case of accidental contact, follow these procedures:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.[5]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[5]
Quantitative Data Summary
For easy reference, the following tables summarize key quantitative data for I-BET726.
Table 1: Solubility of I-BET726
| Solvent | Solubility |
| DMF | 30 mg/mL |
| DMSO | 25 mg/mL[1] |
| Ethanol | 15 mg/mL |
| DMSO:PBS (pH 7.2) (1:4) | 0.2 mg/mL[1] |
Table 2: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Stability |
| Solid (as supplied) | -20°C | ≥ 4 years[1] |
| Stock Solution | -80°C | 2 years[4] |
| -20°C | 1 year[4] |
Experimental Protocols
Protocol 1: Reconstitution of I-BET726
-
Preparation: Before opening, allow the vial of I-BET726 to equilibrate to room temperature for at least 20 minutes to prevent moisture condensation.
-
Solvent Addition: In a sterile environment and chemical fume hood, add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO based on the amount of I-BET726 provided).
-
Dissolution: Gently vortex or sonicate the vial until the compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquoting: Dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C or -20°C as recommended.
Protocol 2: Preparation of Working Solutions
-
Thawing: Thaw a single aliquot of the I-BET726 stock solution at room temperature.
-
Dilution: Further dilute the stock solution in the appropriate pre-warmed cell culture medium or experimental buffer to the final desired concentration. It is crucial to add the stock solution to the aqueous medium slowly while mixing to prevent precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is kept to a minimum (ideally ≤ 0.1%) to avoid solvent-induced effects on the experimental system.
-
Use Immediately: It is recommended to use the freshly prepared working solution immediately for optimal results.
Troubleshooting Guide
Issue 1: I-BET726 precipitates out of solution upon dilution in aqueous buffer or media.
-
Possible Cause: The aqueous solubility of I-BET726 is low, and the addition of a concentrated DMSO stock to an aqueous environment can cause it to crash out of solution.
-
Solution:
-
Reduce Final Concentration: Try using a lower final concentration of I-BET726 in your experiment.
-
Optimize Dilution: Add the DMSO stock solution dropwise to the pre-warmed aqueous buffer while vortexing or stirring to facilitate mixing and reduce local concentration gradients.
-
Use Co-solvents: For in vitro assays, consider the use of a small percentage of a co-solvent or surfactant, ensuring it does not interfere with your assay.
-
Sonication: Brief sonication of the final working solution can sometimes help to redissolve precipitated compound.
-
Issue 2: Inconsistent experimental results.
-
Possible Cause 1: Degradation of I-BET726 due to improper storage or handling.
-
Solution 1: Ensure the solid compound and stock solutions are stored at the recommended temperatures and protected from light. Avoid repeated freeze-thaw cycles by using single-use aliquots.
-
Possible Cause 2: Inaccurate concentration of the stock solution.
-
Solution 2: Recalculate the required solvent volume for reconstitution and consider preparing a fresh stock solution.
-
Possible Cause 3: Interaction with experimental components.
-
Solution 3: Evaluate potential interactions of I-BET726 with other components in your assay system.
Visualizations
Caption: Workflow for receiving, storing, and preparing I-BET726 solutions.
Caption: Decision tree for troubleshooting I-BET726 precipitation issues.
References
Validation & Comparative
A Head-to-Head Battle in Preclinical Cancer Models: GSK1324726A vs. JQ1
In the rapidly evolving landscape of epigenetic cancer therapies, Bromodomain and Extra-Terminal (BET) inhibitors have emerged as a promising class of drugs. This guide provides a detailed comparison of two prominent BET inhibitors, GSK1324726A (also known as I-BET726) and JQ1, based on their efficacy in preclinical cancer models. This objective analysis is intended for researchers, scientists, and drug development professionals to inform future research and therapeutic strategies.
Mechanism of Action: Targeting Transcriptional Addiction in Cancer
Both this compound and JQ1 are small molecule inhibitors that target the BET family of proteins, specifically BRD2, BRD3, and BRD4.[1] These proteins are crucial epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histones, thereby recruiting transcriptional machinery to drive the expression of key oncogenes.[2] By competitively binding to the acetyl-lysine recognition pockets of BET proteins, this compound and JQ1 displace them from chromatin, leading to the suppression of critical cancer-driving genes, most notably the MYC family of oncogenes (c-MYC and MYCN).[1][2][3] This disruption of the transcriptional program induces cell cycle arrest, apoptosis, and a reduction in tumor growth.[2][4]
References
- 1. Targeting bromodomain and extra-terminal proteins to inhibit neuroblastoma tumorigenesis through regulating MYCN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kumc.edu [kumc.edu]
- 3. BET INHIBITION BLOCKS TUMOR PROGRESSION AND PROMOTES DIFFERENTIATION IN NEUROBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting MYCN in Neuroblastoma by BET Bromodomain Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: GSK1324726A Versus Other Pan-BET Inhibitors in Preclinical Models
A detailed comparative analysis of the biochemical potency, cellular activity, and experimental considerations for prominent pan-BET (Bromodomain and Extra-Terminal domain) inhibitors, offering a critical resource for researchers in oncology and inflammatory diseases.
In the rapidly evolving landscape of epigenetic drug discovery, pan-BET inhibitors have emerged as a promising class of therapeutics targeting the BET family of proteins (BRD2, BRD3, and BRD4). These proteins are crucial regulators of gene transcription, and their inhibition has shown significant anti-tumor and anti-inflammatory effects in a multitude of preclinical studies. This guide provides an in-depth comparative analysis of GSK1324726A (also known as I-BET726) alongside other widely studied pan-BET inhibitors, including JQ1, OTX015 (Birabresib), and I-BET762 (Molibresib).
Biochemical Potency: A Quantitative Comparison
The cornerstone of a BET inhibitor's activity lies in its ability to bind to the bromodomains of the BET proteins, thereby preventing their interaction with acetylated histones and disrupting downstream gene expression. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this biochemical potency.
| Inhibitor | Target | Biochemical IC50 (nM) | Assay Method |
| This compound (I-BET726) | BRD2 | 41 | TR-FRET |
| BRD3 | 31 | TR-FRET | |
| BRD4 | 22 | TR-FRET | |
| JQ1 | BRD4 (BD1) | ~50 | AlphaScreen |
| BRD4 (BD2) | ~90 | AlphaScreen | |
| OTX015 (Birabresib) | BRD2 | 19 | TR-FRET |
| BRD3 | 11 | TR-FRET | |
| BRD4 | 25 | TR-FRET | |
| I-BET762 (Molibresib) | BRD2/3/4 | Potent, specific values vary by assay | Various |
Note: IC50 values can vary depending on the specific assay conditions and experimental setup.
Cellular Activity: From Bench to Biological Effect
The ultimate measure of a drug's potential lies in its activity within a cellular context. Cellular assays, such as proliferation and viability assays, provide critical insights into the functional consequences of BET inhibition. The half-maximal growth inhibition (GI50) or effective concentration (EC50) are common metrics used to assess cellular potency.
| Inhibitor | Cell Line | Cellular Potency (GI50/EC50, nM) | Assay Method |
| This compound (I-BET726) | Various Neuroblastoma | Median gIC50 = 75 | CellTiter-Glo |
| JQ1 | MM.1S (Multiple Myeloma) | ~100-200 | CellTiter-Glo |
| MV4;11 (Acute Myeloid Leukemia) | <100 | AlamarBlue | |
| OTX015 (Birabresib) | Various Hematological Malignancies | Potent, in the nanomolar range | Not specified |
| I-BET762 (Molibresib) | Various Cancer Cell Lines | Potent, in the nanomolar range | Not specified |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and effectively evaluate these inhibitors, a clear grasp of the underlying signaling pathways and experimental workflows is essential.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the accurate comparison of drug candidates. Below are summaries of key methodologies.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Biochemical Potency
This assay quantitatively measures the binding affinity of an inhibitor to a BET bromodomain.
-
Reagents and Materials:
-
Recombinant BET bromodomain protein (e.g., BRD4-BD1) tagged with a donor fluorophore (e.g., Terbium chelate).
-
A fluorescently labeled ligand (tracer) that binds to the bromodomain, acting as the acceptor (e.g., a fluorescently tagged acetylated histone peptide).
-
Test inhibitors (e.g., this compound) at various concentrations.
-
Assay buffer and microplates.
-
-
Procedure:
-
Add the BET bromodomain protein and the fluorescent tracer to the wells of a microplate.
-
Add the test inhibitor at serially diluted concentrations.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Excite the donor fluorophore using a suitable plate reader.
-
Measure the emission from both the donor and acceptor fluorophores.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
NanoBRET™ Target Engagement Assay for Cellular Potency
This assay measures the ability of a compound to engage with its target protein within living cells.
-
Reagents and Materials:
-
Cells engineered to express a BET protein-NanoLuc® luciferase fusion protein.
-
NanoBRET™ tracer, a cell-permeable fluorescent ligand for the BET protein.
-
NanoBRET™ Nano-Glo® Substrate.
-
Test inhibitors.
-
-
Procedure:
-
Seed the engineered cells in a multi-well plate.
-
Add the NanoBRET™ tracer and varying concentrations of the test inhibitor to the cells.
-
Incubate to allow for compound entry and target engagement.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the bioluminescence (donor) and fluorescence (acceptor) signals using a luminometer.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio.
-
A decrease in the BRET ratio indicates displacement of the tracer by the inhibitor.
-
Determine the IC50 value from the dose-response curve.
-
Cell Proliferation (MTT/CellTiter-Glo®) Assay for Cellular Viability
These assays assess the effect of inhibitors on cell growth and viability.
-
Reagents and Materials:
-
Cancer cell lines of interest.
-
Complete cell culture medium.
-
Test inhibitors.
-
MTT reagent or CellTiter-Glo® reagent.
-
Solubilizing agent (for MTT).
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with a range of concentrations of the test inhibitor.
-
Incubate for a specified period (e.g., 72 hours).
-
For MTT assay, add MTT reagent, incubate, and then add a solubilizing agent to dissolve the formazan (B1609692) crystals. Measure absorbance.
-
For CellTiter-Glo® assay, add the reagent to lyse the cells and generate a luminescent signal proportional to ATP levels. Measure luminescence.
-
-
Data Analysis:
-
Normalize the results to vehicle-treated control cells.
-
Plot cell viability against inhibitor concentration to calculate the GI50 or IC50 value.
-
In Vivo Xenograft Model for Anti-Tumor Efficacy
This model evaluates the therapeutic efficacy of a BET inhibitor in a living organism.
-
Materials and Methods:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Human cancer cell line for implantation.
-
Test inhibitor formulated for in vivo administration.
-
Vehicle control.
-
-
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow tumors to grow to a palpable size.
-
Randomize mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Monitor tumor volume and body weight regularly.
-
-
Data Analysis:
-
Compare the tumor growth curves between the treatment and control groups.
-
Assess the tolerability of the treatment by monitoring body weight and any adverse effects.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for target gene expression).
-
Conclusion
This compound stands as a potent and selective pan-BET inhibitor with demonstrated biochemical and cellular activity. Its profile is comparable to other well-established pan-BET inhibitors like JQ1 and OTX015. The choice of a specific inhibitor for research purposes will depend on the particular biological question, the desired pharmacokinetic properties for in vivo studies, and the specific context of the disease model being investigated. The provided data and protocols offer a foundational guide for researchers to make informed decisions and design rigorous experiments in the pursuit of novel epigenetic therapies.
Validating On-Target Engagement of GSK1324726A in Live Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the on-target engagement of GSK1324726A (I-BET726), a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. We will explore its performance alongside other well-characterized BET inhibitors, such as JQ1 and ABBV-075, using state-of-the-art live-cell target engagement assays. This guide includes detailed experimental protocols and presents quantitative data in easily comparable formats to aid in the selection of the most appropriate validation strategy.
Introduction to this compound and BET Protein Inhibition
This compound is a small molecule inhibitor that targets the bromodomains of BET proteins, which include BRD2, BRD3, and BRD4.[1] These proteins are epigenetic "readers" that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine (B10760008) residues on histones and transcription factors, BET proteins recruit transcriptional machinery to specific gene loci, including key oncogenes like c-Myc and components of the NF-κB signaling pathway.[2][3][4] Dysregulation of BET protein activity is implicated in various cancers and inflammatory diseases, making them attractive therapeutic targets. This compound exhibits high affinity for BET bromodomains, with reported IC50 values of 41 nM, 31 nM, and 22 nM for BRD2, BRD3, and BRD4, respectively.[1]
Confirming that a compound like this compound engages its intended target within the complex environment of a living cell is a critical step in drug development. This guide focuses on three widely used techniques for assessing on-target engagement in live cells: NanoBRET/BRET, Cellular Thermal Shift Assay (CETSA), and Fluorescence Recovery After Photobleaching (FRAP).
Comparative Analysis of On-Target Engagement Assays
The following table summarizes the key principles and typical quantitative outputs of the three major live-cell target engagement assays discussed in this guide. This allows for a direct comparison of their applicability in validating the interaction of BET inhibitors with their targets.
| Assay | Principle | Key Quantitative Metric | Advantages | Limitations |
| NanoBRET™/BRET | Bioluminescence Resonance Energy Transfer between a NanoLuc®-tagged target protein and a fluorescently labeled tracer or inhibitor. | EC50/IC50 : Concentration of the unlabeled compound that displaces 50% of the tracer. | High-throughput, quantitative measurement of binding affinity in live cells. | Requires genetic modification of the target protein and availability of a suitable tracer. |
| CETSA | Ligand binding stabilizes the target protein against thermal denaturation. | ΔTm : Change in the melting temperature of the target protein upon ligand binding. | Label-free, applicable to endogenous proteins without genetic modification. | Lower throughput, may not be suitable for all targets or ligands. |
| FRAP | Measures the mobility of a fluorescently-tagged target protein. Ligand binding can alter the protein's mobility within a cellular compartment. | Recovery Half-Time (t½) : Time taken for the fluorescence in a photobleached area to recover to half its original intensity. | Provides information on target dynamics and binding kinetics in a specific cellular location. | Requires genetic modification of the target protein, lower throughput. |
Quantitative Comparison of BET Inhibitors
The following table presents a summary of available quantitative data for this compound and other BET inhibitors from various on-target engagement assays. Note: Direct comparative data in the same cell line and assay conditions is not always available in the public domain. The presented data is compiled from various sources and should be interpreted with this in mind.
| Compound | Target | Assay | Cell Line | Quantitative Value | Reference |
| This compound | BRD2 | Biochemical | - | IC50: 41 nM | |
| BRD3 | Biochemical | - | IC50: 31 nM | ||
| BRD4 | Biochemical | - | IC50: 22 nM | ||
| JQ1 | BRD4(1) | AlphaScreen | - | IC50: 77 nM | |
| BRD4(2) | AlphaScreen | - | IC50: 33 nM | ||
| BRD4 | CETSA (DSF) | - | ΔTm: 10.1 °C | ||
| BRD4 | FRAP | U2OS | Qualitative increase in recovery rate | ||
| ABBV-075 | BRD2 | Biochemical | - | Ki: 1-2.2 nM | |
| BRD4 | Biochemical | - | Ki: 1-2.2 nM | ||
| BRDT | Biochemical | - | Ki: 1-2.2 nM | ||
| BRD3 | Biochemical | - | Ki: 12.2 nM |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of this compound and the experimental approaches to validate its target engagement, the following diagrams are provided in Graphviz DOT language.
BET Protein Signaling Pathway
The diagram below illustrates the role of BRD4, a primary target of this compound, in regulating the transcription of key proto-oncogenes such as c-Myc and the activation of the NF-κB pathway.
Caption: BET protein BRD4 signaling pathway.
Experimental Workflow: NanoBRET™ Target Engagement Assay
This workflow outlines the key steps involved in performing a NanoBRET assay to determine the intracellular affinity of a compound for its target protein.
Caption: NanoBRET™ Target Engagement Assay Workflow.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
The following diagram illustrates the general workflow for a CETSA experiment to assess the thermal stabilization of a target protein upon ligand binding.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Detailed Experimental Protocols
NanoBRET™ Target Engagement Intracellular BET BRD Assay
This protocol is adapted from the Promega Technical Manual and provides a general procedure for assessing the engagement of BET bromodomains by inhibitors like this compound in live cells.
Materials:
-
HEK293 cells
-
Opti-MEM® I Reduced Serum Medium
-
FuGENE® HD Transfection Reagent
-
NanoLuc®-BRD4 fusion vector (or other BET family member)
-
NanoBRET™ Tracer
-
Test compound (e.g., this compound)
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
White, 96- or 384-well assay plates
-
BRET-capable plate reader
Procedure:
-
Cell Preparation: One day before transfection, plate HEK293 cells in a suitable culture flask to reach 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect HEK293 cells with the NanoLuc®-BET fusion vector using FuGENE® HD Transfection Reagent according to the manufacturer's instructions.
-
Cell Plating: After 24 hours, harvest the transfected cells and resuspend them in Opti-MEM®. Plate the cells into a white assay plate at an optimized density.
-
Compound and Tracer Addition: Prepare serial dilutions of the test compound (e.g., this compound). Add the test compound and a fixed concentration of the NanoBRET™ Tracer to the cells. Include wells with tracer only (for 0% inhibition) and wells with a high concentration of an unlabeled competitor (for 100% inhibition).
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient to allow compound entry and binding equilibrium (typically 2-4 hours).
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to all wells. Read the plate on a BRET-capable luminometer, measuring both the donor (NanoLuc®) and acceptor (Tracer) emission wavelengths.
-
Data Analysis: Calculate the BRET ratio for each well. Plot the BRET ratio as a function of the test compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Cellular Thermal Shift Assay (CETSA)
This protocol provides a general framework for performing a CETSA experiment to measure the thermal stabilization of a target protein by a ligand.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Test compound (e.g., this compound) and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
Equipment for protein quantification (e.g., BCA assay)
-
Equipment for protein detection (e.g., Western blot apparatus and antibodies, or mass spectrometer)
Procedure:
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat the cells with the test compound or vehicle control at the desired concentration and incubate for a defined period (e.g., 1 hour) at 37°C.
-
Heat Challenge: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the samples in a thermal cycler to a range of temperatures for a fixed duration (e.g., 3 minutes).
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or by adding lysis buffer. Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration of each sample.
-
Detection: Analyze equal amounts of soluble protein from each sample by Western blotting using an antibody specific for the target protein, or by other quantitative proteomic methods.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the normalized band intensity as a function of temperature for both the vehicle- and compound-treated samples. The shift in the melting curve (ΔTm) indicates target stabilization by the compound.
Fluorescence Recovery After Photobleaching (FRAP)
This protocol outlines the general steps for a FRAP experiment to assess the mobility of a fluorescently tagged protein and how it is affected by a ligand.
Materials:
-
Cell line of interest
-
Expression vector for a fluorescently tagged target protein (e.g., GFP-BRD4)
-
Transfection reagent
-
Glass-bottom imaging dishes
-
Confocal microscope with a photobleaching laser and time-lapse imaging capabilities
-
Test compound (e.g., this compound)
Procedure:
-
Cell Transfection and Plating: Transfect cells with the expression vector for the fluorescently tagged target protein. Plate the transfected cells onto glass-bottom imaging dishes.
-
Cell Treatment: Before imaging, treat the cells with the test compound or vehicle control for a specified duration.
-
Image Acquisition Setup: Place the imaging dish on the stage of the confocal microscope. Identify a cell expressing the fluorescent protein and define a region of interest (ROI) for photobleaching (e.g., a strip or circle within the nucleus).
-
Pre-bleach Imaging: Acquire a few images of the ROI at low laser power to establish the baseline fluorescence intensity.
-
Photobleaching: Use a high-intensity laser to photobleach the ROI, causing a rapid decrease in fluorescence.
-
Post-bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images of the ROI at low laser power to monitor the recovery of fluorescence as unbleached fluorescent molecules diffuse into the bleached area.
-
Data Analysis: Measure the fluorescence intensity in the ROI over time. Normalize the recovery data to account for photobleaching during image acquisition. Plot the normalized fluorescence intensity versus time and fit the curve to a model to determine the recovery half-time (t½) and the mobile fraction of the protein. A faster recovery half-time in the presence of the compound suggests that the compound is displacing the protein from its binding sites, leading to increased mobility.
Conclusion
Validating the on-target engagement of a drug candidate in a cellular context is paramount for its successful development. This guide has provided a comparative overview of three powerful techniques—NanoBRET, CETSA, and FRAP—for assessing the live-cell target engagement of the BET inhibitor this compound. Each method offers unique advantages and provides complementary information regarding compound affinity, target stabilization, and protein dynamics. The provided protocols and comparative data for this compound and other BET inhibitors serve as a valuable resource for researchers to design and execute robust target validation studies. The choice of assay will depend on the specific research question, available resources, and the properties of the target protein and inhibitor. By employing these methodologies, researchers can gain a deeper understanding of the mechanism of action of this compound and other BET inhibitors, ultimately facilitating the development of more effective and selective therapeutics.
References
Selectivity Profile of GSK1324726A: A Comparative Guide to BET Bromodomain Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of GSK1324726A (I-BET726) against various bromodomain families, alongside other prominent BET (Bromodomain and Extra-Terminal) inhibitors: JQ1, CPI-203, and AZD5153. The information is compiled from publicly available experimental data to aid in the selection of the most appropriate chemical probe for research and development.
This compound: A Potent and Selective BET Bromodomain Inhibitor
This compound, also known as I-BET726, is a small molecule inhibitor that targets the acetyl-lysine recognition pockets of the BET family of proteins[1]. This family, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, plays a crucial role in the regulation of gene transcription. By inhibiting these proteins, this compound has demonstrated potential in various therapeutic areas, including oncology.
Comparative Selectivity Profile
The selectivity of an inhibitor is a critical parameter, as off-target effects can lead to unforeseen biological consequences and toxicity. The following table summarizes the available quantitative data on the inhibitory activity of this compound and its competitors against the BET family of bromodomains.
| Compound | BRD2 IC50 (nM) | BRD3 IC50 (nM) | BRD4 IC50 (nM) | Notes on Selectivity |
| This compound (I-BET726) | 41[2] | 31[2] | 22[2] | Highly selective for the BET family. A thermal shift assay across a panel of bromodomains showed only weak binding to CREBBP (>1000-fold lower affinity than to BETs)[1]. |
| JQ1 | 128 (Kd) | 59.5 (Kd) | 77 (BD1), 33 (BD2) | Highly selective for the BET family. No significant interaction with bromodomains outside the BET family was observed in a thermal shift assay. |
| CPI-203 | - | - | ~37 | A potent BET bromodomain inhibitor. A comprehensive selectivity profile across all bromodomain families is not readily available in the public domain. |
| AZD5153 | - | - | 5 | A pan-BET inhibitor with at least an order of magnitude greater potency for BET family members compared to other bromodomains. A BROMOscan panel of 32 bromodomains identified TAF1(2) as the most potent off-target. |
IC50 values represent the concentration of the inhibitor required to reduce the binding of a fluorescently labeled ligand to the target protein by 50%. Kd (dissociation constant) is another measure of binding affinity. Lower values indicate higher potency.
Experimental Protocols
The determination of inhibitor selectivity and potency relies on robust biochemical and biophysical assays. Below are detailed methodologies for two commonly employed techniques.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is a homogeneous proximity-based assay used to measure the binding of an inhibitor to a bromodomain.
Principle: The assay relies on the transfer of energy from a donor fluorophore (e.g., Europium cryptate) conjugated to the bromodomain protein to an acceptor fluorophore (e.g., a fluorescently labeled acetylated histone peptide). When the inhibitor displaces the peptide from the bromodomain's binding pocket, the FRET signal is lost.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Dilute the bromodomain protein (e.g., BRD4) and the fluorescently labeled histone H4 peptide in assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% BSA).
-
-
Assay Procedure:
-
Add the test compound to the wells of a low-volume 384-well plate.
-
Add the bromodomain protein to the wells and incubate for a short period (e.g., 15 minutes) to allow for inhibitor binding.
-
Add the fluorescently labeled histone peptide to initiate the binding reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission of both the donor and acceptor fluorophores.
-
The ratio of the acceptor to donor fluorescence is calculated and used to determine the IC50 value of the inhibitor.
-
Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)
This assay measures the change in the thermal stability of a protein upon ligand binding.
Principle: The binding of a ligand, such as a small molecule inhibitor, typically stabilizes the protein, leading to an increase in its melting temperature (Tm). This change in Tm is detected by monitoring the fluorescence of a dye that binds to hydrophobic regions of the protein as it unfolds.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Dilute the bromodomain protein in a suitable buffer (e.g., 10 mM HEPES, pH 7.5, 500 mM NaCl).
-
Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange).
-
-
Assay Procedure:
-
In a 96-well or 384-well PCR plate, mix the bromodomain protein, the fluorescent dye, and the test compound.
-
Seal the plate and centrifuge briefly to remove any bubbles.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Perform a temperature ramp, typically from 25 °C to 95 °C, with fluorescence readings taken at regular intervals.
-
The melting temperature (Tm) is determined by fitting the resulting fluorescence curve to a Boltzmann equation. The change in Tm (ΔTm) in the presence of the inhibitor compared to the DMSO control indicates the extent of stabilization.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway involving BET proteins and the workflow for assessing inhibitor selectivity.
Caption: Simplified signaling pathway of BET protein-mediated gene transcription and its inhibition by this compound.
Caption: Experimental workflow for determining the selectivity profile of a bromodomain inhibitor.
References
A Comparative Guide to BD1 vs. BD2 Selective BET Inhibitors and the Pan-BET Inhibitor GSK1324726A
For Researchers, Scientists, and Drug Development Professionals
The landscape of epigenetic drug discovery has been significantly shaped by the development of inhibitors targeting the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT). These proteins are key regulators of gene transcription, and their inhibition has shown therapeutic promise in oncology and inflammatory diseases. Initial efforts focused on pan-BET inhibitors, which target both the first (BD1) and second (BD2) bromodomains of BET proteins. More recently, the development of selective inhibitors for either BD1 or BD2 has unveiled distinct functional roles for these domains, paving the way for more targeted therapeutic strategies.
This guide provides a comprehensive comparison of BD1-selective, BD2-selective, and a notable pan-BET inhibitor, GSK1324726A (I-BET726). We present a compilation of experimental data to highlight the differences in their biochemical potency, cellular activity, and therapeutic potential.
Differentiating BET Bromodomains: A Tale of Two Pockets
The BET family of proteins contains two highly conserved tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine (B10760008) residues on histone tails, thereby recruiting transcriptional machinery to specific genomic loci. While structurally similar, subtle differences in the amino acid composition of their binding pockets have been exploited to develop selective inhibitors. Emerging evidence suggests that BD1 is primarily involved in maintaining steady-state gene expression, while BD2 plays a more critical role in the induction of inflammatory gene expression.[1]
Quantitative Comparison of Inhibitor Potency
The following tables summarize the inhibitory potency (IC50) of the BD1-selective inhibitor GSK778 (iBET-BD1), the BD2-selective inhibitor GSK046 (iBET-BD2), and the pan-BET inhibitor this compound (I-BET726) against various BET bromodomains. The data has been compiled from multiple sources and is primarily derived from Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaScreen assays.
Table 1: Inhibitory Potency (IC50, nM) of BD1-Selective Inhibitor GSK778 (iBET-BD1)
| Target | IC50 (nM) | Assay |
| BRD2 BD1 | 75 | TR-FRET |
| BRD3 BD1 | 41 | TR-FRET |
| BRD4 BD1 | 41 | TR-FRET |
| BRDT BD1 | 143 | TR-FRET |
| BRD2 BD2 | 3950 | TR-FRET |
| BRD3 BD2 | 1210 | TR-FRET |
| BRD4 BD2 | 5843 | TR-FRET |
| BRDT BD2 | 17451 | TR-FRET |
Data sourced from MedchemExpress.[2]
Table 2: Inhibitory Potency (IC50, nM) of BD2-Selective Inhibitor GSK046 (iBET-BD2)
| Target | IC50 (nM) | Assay |
| BRD2 BD2 | 264 | TR-FRET |
| BRD3 BD2 | 98 | TR-FRET |
| BRD4 BD2 | 49 | TR-FRET |
| BRDT BD2 | 214 | TR-FRET |
| BRD2 BD1 | 10965 | TR-FRET |
| BRD3 BD1 | 36317 | TR-FRET |
| BRD4 BD1 | 70558 | TR-FRET |
| BRDT BD1 | >50119 | TR-FRET |
Data sourced from Tocris Bioscience and Selleck Chemicals.[3][4]
Table 3: Inhibitory Potency (IC50, nM) of Pan-BET Inhibitor this compound (I-BET726)
| Target | IC50 (nM) | Assay |
| BRD2 | 41 | TR-FRET |
| BRD3 | 31 | TR-FRET |
| BRD4 | 22 | TR-FRET |
Data represents inhibition of the full-length protein, not individual bromodomains. Data sourced from Selleck Chemicals and MedchemExpress.
Functional Consequences of Selective Inhibition
The differential binding profiles of these inhibitors translate into distinct biological outcomes.
-
BD1-Selective Inhibition: Studies have shown that BD1-selective inhibitors, such as GSK778, tend to phenocopy the effects of pan-BET inhibitors in cancer models. They effectively inhibit cancer cell proliferation, induce cell cycle arrest, and promote apoptosis. This suggests that the interaction with BD1 is critical for maintaining the transcriptional programs that drive cancer cell growth.
-
BD2-Selective Inhibition: In contrast, BD2-selective inhibitors like GSK046 exhibit more pronounced effects in models of inflammation and autoimmune disease. They have been shown to be effective in reducing the production of pro-inflammatory cytokines. Notably, BD2 inhibition has been demonstrated to suppress radiation-induced profibrotic responses in fibroblasts without the cytotoxicity associated with pan-BET inhibitors.
-
Pan-BET Inhibition: Pan-BET inhibitors, including this compound, engage both bromodomains and therefore exhibit a broader range of biological activities, encompassing both anti-cancer and anti-inflammatory effects. This compound has been shown to modulate the expression of genes involved in apoptosis and key oncogenic pathways, such as MYC.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.
Caption: BET protein signaling and points of inhibition.
Caption: Workflow of a TR-FRET competitive binding assay.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key assays used in the characterization of BET inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is a common method for quantifying the binding affinity of inhibitors.
-
Reagents:
-
Recombinant, purified BET bromodomain proteins (e.g., BRD4-BD1) tagged with an affinity tag (e.g., GST or His).
-
A biotinylated acetylated histone peptide ligand.
-
A donor fluorophore-conjugated antibody or streptavidin (e.g., Europium-labeled anti-GST antibody or Streptavidin-Europium).
-
An acceptor fluorophore-conjugated streptavidin or antibody (e.g., APC-labeled streptavidin).
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.1% BSA, pH 7.4).
-
Test inhibitors serially diluted in DMSO.
-
-
Procedure:
-
Add the BET bromodomain protein and the donor-conjugated reagent to the wells of a low-volume 384-well plate.
-
Add the test inhibitor or DMSO (vehicle control).
-
Add the biotinylated peptide ligand and the acceptor-conjugated reagent.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.
-
Read the plate on a TR-FRET-compatible plate reader, with excitation typically around 340 nm and emission measured at two wavelengths (e.g., 615 nm for the donor and 665 nm for the acceptor).
-
-
Data Analysis:
-
The TR-FRET signal is calculated as the ratio of the acceptor emission to the donor emission.
-
The percentage of inhibition is determined relative to the DMSO control.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is another proximity-based assay used to measure inhibitor potency.
-
Reagents:
-
Recombinant, purified BET bromodomain proteins with an affinity tag (e.g., His-tag).
-
A biotinylated acetylated histone peptide.
-
Streptavidin-coated Donor beads.
-
Anti-His-coated Acceptor beads.
-
Assay buffer.
-
Test inhibitors serially diluted in DMSO.
-
-
Procedure:
-
Add the His-tagged BET bromodomain protein and the anti-His Acceptor beads to the wells of a microplate.
-
Add the test inhibitor or DMSO.
-
Add the biotinylated histone peptide and Streptavidin-coated Donor beads.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 60 minutes).
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
The AlphaScreen signal is generated when the Donor and Acceptor beads are in close proximity.
-
Inhibitors that disrupt the protein-peptide interaction will cause a decrease in the signal.
-
IC50 values are determined from the dose-response curves.
-
Conclusion
The development of bromodomain-selective inhibitors has provided invaluable tools to dissect the distinct biological roles of BD1 and BD2. The data clearly indicates that BD1-selective inhibitors largely replicate the anti-proliferative effects of pan-BET inhibitors in cancer models, while BD2-selective inhibitors show significant promise in treating inflammatory conditions with a potentially better safety profile. The pan-BET inhibitor this compound offers broad activity by targeting both domains. The choice between a selective or a pan-BET inhibitor will ultimately depend on the specific therapeutic indication and the desired biological outcome. This guide provides a foundational comparison to aid researchers in selecting the appropriate tool compound for their studies and in the strategic design of next-generation epigenetic therapies.
References
I-BET726: A Comparative Analysis of its Selectivity Across Epigenetic Targets
I-BET726 (GSK1324726A) is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are key epigenetic readers involved in the regulation of gene transcription.[1][2][3] Due to their role in controlling the expression of oncogenes like MYC, BET proteins, particularly BRD2, BRD3, and BRD4, have emerged as critical targets in cancer therapy.[1][4] This guide provides a comparative analysis of I-BET726's performance against a panel of epigenetic targets, supported by experimental data, to assist researchers in evaluating its suitability for their studies.
Potency and Selectivity Profile of I-BET726
I-BET726 demonstrates high affinity for the bromodomains of the BET family proteins. Quantitative analysis using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays has established its half-maximal inhibitory concentrations (IC50). The compound is highly selective for BET proteins, showing significantly lower affinity for other bromodomain-containing proteins.[5]
| Target Protein | IC50 (nM) |
| BRD2 | 41 |
| BRD3 | 31 |
| BRD4 | 22 |
| Data sourced from multiple studies.[1][5][6][7] |
Notably, I-BET726 exhibits over 1000-fold greater selectivity for BET family proteins compared to other bromodomain-containing homologs like CREBBP (CREB-binding protein).[5][8]
Comparative Efficacy Against Other BET Inhibitors
In cellular assays, I-BET726 has shown superior potency compared to other well-known BRD4 inhibitors. A study on human skin squamous cell carcinoma (SCC) A431 cells demonstrated that I-BET726 was significantly more effective at inhibiting cell viability and proliferation at a lower concentration than other inhibitors.[8]
| Compound | Concentration (nM) | Cell Line | Effect |
| I-BET726 | 50 | A431 | Significant inhibition of cell viability and proliferation |
| JQ1 | 500 | A431 | Less potent inhibition compared to I-BET726 |
| CPI203 | 500 | A431 | Less potent inhibition compared to I-BET726 |
| AZD5153 | 100 | A431 | Less potent inhibition compared to I-BET726 |
| Data from a study on human skin SCC cells.[8] |
Modulated Signaling Pathways
The primary mechanism of action for I-BET726 involves the competitive inhibition of BET bromodomains from binding to acetylated lysine (B10760008) residues on histones. This displacement leads to the downregulation of key oncogenes.[1][5] However, some studies suggest that I-BET726 may also have effects on other signaling pathways, which could contribute to its overall anti-cancer activity.[8]
On-Target: BET Inhibition Pathway
I-BET726's inhibition of BRD4 displaces it from chromatin, preventing the recruitment of the transcriptional machinery necessary for the expression of target genes like MYCN and BCL2.[1][5] This leads to decreased cell proliferation and increased apoptosis in cancer cells.
Potential Off-Target Signaling
In studies on skin SCC cells, I-BET726 was observed to inhibit Sphingosine Kinase 1 (SphK1) and Akt signaling pathways, an effect not seen with other BRD4 inhibitors like JQ1, CPI203, and AZD5153.[8] This suggests a potential BRD4-independent mechanism that may enhance its therapeutic efficacy in certain contexts.
Experimental Protocols
Determination of BET Protein Binding Affinities (TR-FRET Assay)
This assay quantifies the binding affinity of I-BET726 to BET bromodomains.[1]
Protocol Steps:
-
I-BET726 is titrated against 10 nM of the respective BET protein bromodomain truncates (BRD2, BRD3, or BRD4).
-
The reaction is performed in a buffer containing 50 mM HEPES pH 7.5, 150 mM NaCl, 5% Glycerol, 1 mM DTT, and 1 mM CHAPS, in the presence of a 50 nM fluorescent ligand derivative.[1]
-
After a 1-hour equilibration period, 1.5 nM of a europium chelate-labeled anti-6His antibody is added to detect the bromodomain protein-ligand interaction via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[1]
-
The plate is read using an Envision Plate reader.
-
The resulting data is fitted to a four-parameter IC50 model to determine the binding affinity.[1]
Cell Growth Inhibition Assay
This assay measures the effect of I-BET726 on the proliferation of cancer cell lines.[1]
Protocol Steps:
-
Cells are seeded in 384-well or 96-well plates at a density optimized for 6 days of growth.
-
Plates are treated with either DMSO (vehicle control) or a titration of I-BET726.
-
The cells are incubated for 6 days.
-
Cell viability is measured using a suitable plate reader.
-
Results are plotted as a percentage of the initial cell number (T0 value), normalized to 100%, versus the compound concentration.
-
A 4-parameter equation is used to generate concentration-response curves, from which the growth IC50 (gIC50) values are calculated.[1]
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The discovery of I-BET726 (this compound), a potent tetrahydroquinoline ApoA1 up-regulator and selective BET bromodomain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bromodomain and BET family proteins as epigenetic targets in cancer therapy: their degradation, present drugs, and possible PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. I-BET726 suppresses human skin squamous cell carcinoma cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Verifying GSK1324726A-Induced MYC Suppression: A Comparative Analysis Using qPCR and Western Blot
For Immediate Release
[City, State] – [Date] – In the landscape of epigenetic regulators, Bromodomain and Extra-Terminal (BET) protein inhibitors have emerged as a promising class of therapeutics for various cancers, largely through their ability to suppress the transcription of key oncogenes, including MYC. This guide provides a comparative analysis of GSK1324726A (I-BET726), a potent BET inhibitor, and its efficacy in suppressing MYC expression, benchmarked against the well-characterized BET inhibitor, JQ1. The confirmation of MYC suppression is demonstrated through two gold-standard molecular biology techniques: quantitative Polymerase Chain Reaction (qPCR) for measuring mRNA levels and Western blot for assessing protein levels.
This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and comparative efficacy of BET inhibitors on the MYC oncogene.
Introduction to this compound and MYC Suppression
This compound is a selective BET inhibitor that has demonstrated potent anti-proliferative activity in various cancer models. One of its key mechanisms of action is the downregulation of the MYC family of oncoproteins (c-MYC and N-MYC), which are critical drivers of cell proliferation, growth, and apoptosis evasion in many human cancers.[1] The suppression of MYC transcription is a hallmark of BET inhibitor activity. These inhibitors function by competitively binding to the bromodomains of BET proteins (BRD2, BRD3, and BRD4), preventing their interaction with acetylated histones and thereby displacing them from chromatin. This leads to the transcriptional repression of target genes, including MYC.
Comparative Efficacy of MYC Suppression: this compound vs. JQ1
While both this compound and JQ1 are potent BET inhibitors that suppress MYC, their relative potencies can vary depending on the cellular context.
In neuroblastoma cell lines, this compound has been shown to be a potent suppressor of N-MYC.[1] Studies have indicated that N-MYC suppression by this compound is more consistent and potent than its effect on c-MYC, the regulation of which can be more variable across different cell lines.[1]
JQ1 has been extensively studied and shown to effectively downregulate MYC expression in a variety of cancer types, including multiple myeloma and neuroblastoma.[2][3] Quantitative data from multiple studies demonstrate a significant reduction in both MYC mRNA and protein levels following JQ1 treatment.
Quantitative PCR (qPCR) Data: MYC mRNA Suppression by JQ1
| Cell Line | Treatment | Time Point | Fold Change in MYC mRNA (vs. Control) | Reference |
| MM.1S (Multiple Myeloma) | 500 nM JQ1 | 1 hour | ~0.15 | [4] |
| MM.1S (Multiple Myeloma) | 500 nM JQ1 | 4 hours | ~0.05 | [3] |
| MM.1S (Multiple Myeloma) | 500 nM JQ1 | 8 hours | ~0.13 | [4] |
| Colorectal Cancer Cell Lines (Average of 8 lines) | 500 nM JQ1 | 24 hours | ~0.25 - 0.5 | [5] |
Western Blot Data: MYC Protein Suppression by JQ1
| Cell Line | Treatment | Time Point | % MYC Protein Reduction (vs. Control) | Reference |
| MM.1S (Multiple Myeloma) | 500 nM JQ1 | 24 hours | Significant Reduction | [3] |
| Colorectal Cancer Cell Lines (Average of 6 lines) | 500 nM JQ1 | 24 hours | >50% | [5] |
| MCC-3 & MCC-5 (Merkel Cell Carcinoma) | 800 nM JQ1 | 72 hours | Significant Reduction | [6] |
| Ovarian Cancer Cell Lines (6 lines) | 1 µM JQ1 | 72 hours | Significant Reduction | [7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of MYC suppression. Below are standard protocols for qPCR and Western blot analysis.
Quantitative PCR (qPCR) Protocol for MYC mRNA Quantification
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with this compound, JQ1, or a vehicle control (e.g., DMSO) at the desired concentrations and for the specified time points.
-
RNA Extraction: Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for MYC and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan master mix.
-
Thermal Cycling: Perform the qPCR reaction using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative quantification of MYC mRNA expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Western Blot Protocol for MYC Protein Detection
-
Cell Lysis: Following treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to MYC (and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the MYC protein levels to the loading control.
Visualizing the Workflow and Signaling Pathway
To better illustrate the experimental process and the underlying biological mechanism, the following diagrams are provided.
References
- 1. BET Inhibition Silences Expression of MYCN and BCL2 and Induces Cytotoxicity in Neuroblastoma Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting MYCN in Neuroblastoma by BET Bromodomain Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Replication Study: BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating Apoptosis Induction by I-BET726: A Comparative Guide to Annexin V Staining
For researchers, scientists, and drug development professionals, accurately quantifying apoptosis is crucial for evaluating the efficacy of novel therapeutic agents. This guide provides an objective comparison of Annexin V staining with other common methods for validating apoptosis induced by the BET bromodomain inhibitor, I-BET726, supported by detailed experimental protocols and data.
I-BET726 is a selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are key epigenetic readers that regulate the expression of genes involved in cell growth and proliferation.[1] By inhibiting BET proteins, I-BET726 can modulate the transcription of critical oncogenes and cell cycle regulators, ultimately leading to cell cycle arrest and programmed cell death, or apoptosis, in various cancer models.[2][3] Validating this apoptotic response is a critical step in the preclinical assessment of I-BET726.
The Role of Annexin V in Detecting Early Apoptosis
Annexin V staining is a widely adopted and reliable method for the detection of early-stage apoptosis.[4] The underlying principle is based on a key event in the apoptotic cascade: the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane. In healthy, viable cells, PS is strictly maintained on the cytosolic side of the cell membrane. During the initial phases of apoptosis, this asymmetry is lost, and PS becomes exposed on the cell's exterior.
Annexin V is a calcium-dependent protein that has a high affinity for PS. By conjugating Annexin V to a fluorochrome, such as fluorescein (B123965) isothiocyanate (FITC), it can be used to specifically label early apoptotic cells. To distinguish these from late apoptotic or necrotic cells, which have compromised membrane integrity, a vital dye like Propidium Iodide (PI) is used concurrently. PI is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells, where it stains the nucleus.
This dual-staining approach, typically analyzed via flow cytometry, allows for the differentiation of four distinct cell populations:
-
Viable cells: Annexin V-negative and PI-negative (Annexin V-/PI-).
-
Early apoptotic cells: Annexin V-positive and PI-negative (Annexin V+/PI-).
-
Late apoptotic or necrotic cells: Annexin V-positive and PI-positive (Annexin V+/PI+).
-
Necrotic cells: Annexin V-negative and PI-positive (Annexin V-/PI+).
I-BET726-Induced Apoptosis Pathway
I-BET726 triggers the intrinsic, or mitochondrial, pathway of apoptosis. By inhibiting BET proteins (BRD2, BRD3, BRD4), it downregulates the expression of anti-apoptotic proteins, such as BCL-2, and upregulates the expression of pro-apoptotic BH3-only proteins like BIM. This shift in the balance of BCL-2 family proteins leads to the activation of BAX and BAK, which permeabilize the mitochondrial outer membrane. This event releases cytochrome c into the cytoplasm, which then activates a cascade of caspases (initiator caspase-9 and effector caspase-3), ultimately leading to the execution of apoptosis.
Experimental Data: Quantifying I-BET726 Induced Apoptosis
The following table summarizes representative data from a flow cytometry experiment where a cancer cell line was treated with I-BET726 for 48 hours and subsequently stained with Annexin V-FITC and Propidium Iodide.
| Treatment Group | Viable Cells (Annexin V-/PI-) (%) | Early Apoptotic Cells (Annexin V+/PI-) (%) | Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (%) |
| Vehicle Control (DMSO) | 92.5 ± 2.1 | 3.5 ± 0.8 | 4.0 ± 1.2 |
| I-BET726 (500 nM) | 45.3 ± 3.5 | 35.8 ± 2.9 | 18.9 ± 2.4 |
Detailed Experimental Protocol: Annexin V/PI Staining
This protocol provides a standard procedure for detecting apoptosis using Annexin V-FITC and PI staining followed by flow cytometry analysis.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Deionized water
-
Treated cells (e.g., with I-BET726) and untreated control cells
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis in cells using the desired method (e.g., treatment with I-BET726 for a specified time). Include an untreated vehicle control group.
-
Harvesting: Collect both adherent and suspension cells to ensure all apoptotic cells are included. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS. Centrifuge after each wash.
-
Buffer Preparation: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
Comparison with Alternative Apoptosis Detection Methods
While Annexin V staining is a robust method for detecting early apoptosis, combining it with other assays that measure different apoptotic events can provide a more comprehensive validation.
| Method | Principle | Stage of Apoptosis Detected | Advantages | Disadvantages |
| Annexin V Staining | Detects externalization of phosphatidylserine (PS) on the outer plasma membrane. | Early | High sensitivity for early events; allows for live cell analysis. | Can also stain necrotic cells if the membrane is compromised; transient signal. |
| TUNEL Assay | (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Detects DNA fragmentation by labeling the 3'-hydroxyl ends of DNA breaks. | Late | Can be used on fixed cells and tissue sections (IHC). | Detects a late apoptotic event; can also label necrotic cells. |
| Caspase Activity Assays | Measures the activity of key executioner caspases (e.g., Caspase-3, -7) using fluorogenic substrates. | Mid-to-Late | Provides direct evidence of the activation of the core apoptotic machinery. | Requires cell lysis for many formats, preventing live-cell sorting. |
| Western Blot for Cleaved PARP/Caspase-3 | Detects the cleavage of PARP or Caspase-3, which are hallmarks of caspase activation. | Mid-to-Late | Provides specific protein-level information; good for mechanistic studies. | Not quantitative on a single-cell level; requires cell lysis. |
References
- 1. The discovery of I-BET726 (GSK1324726A), a potent tetrahydroquinoline ApoA1 up-regulator and selective BET bromodomain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BET inhibitors induce apoptosis through a MYC independent mechanism and synergise with CDK inhibitors to kill osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
A Head-to-Head Comparison of BET Inhibitors: GSK1324726A vs. I-BET151 (GSK1210151A)
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of epigenetic research, Bromodomain and Extra-Terminal (BET) domain inhibitors have emerged as a promising class of therapeutic agents for a range of diseases, including cancer and inflammatory conditions. Among the numerous BET inhibitors developed, GSK1324726A (also known as I-BET726) and I-BET151 (GSK1210151A) have garnered significant attention. This guide provides an objective, data-driven comparison of these two prominent molecules to aid researchers in selecting the appropriate tool compound for their studies.
At a Glance: Key Performance Indicators
| Parameter | This compound (I-BET726) | I-BET151 (GSK1210151A) |
| Target | BRD2, BRD3, BRD4 | BRD2, BRD3, BRD4 |
| Binding Affinity (IC50) | BRD2: 41 nMBRD3: 31 nMBRD4: 22 nM[1] | BRD2: 500 nMBRD3: 250 nMBRD4: 790 nM[2] |
| Cellular Potency | Potent growth inhibition in neuroblastoma cell lines (median gIC50 = 75 nM) | Potent activity against MLL-fusion leukemia cell lines (IC50 = 15-192 nM)[3] |
| In Vivo Efficacy | Tumor growth inhibition in neuroblastoma xenograft models (15 mg/kg, p.o.)[1]; Anti-inflammatory effects in a mouse septic shock model (10 mg/kg, i.v.)[1] | Delays disease progression and prolongs survival in mouse models of leukemia (30 mg/kg) |
| Selectivity | Highly selective for BET family proteins | Exhibits selectivity over a broad range of other protein targets |
Mechanism of Action: Targeting Transcriptional Regulation
Both this compound and I-BET151 are potent and selective inhibitors of the BET family of proteins (BRD2, BRD3, and BRD4). These proteins act as "readers" of the epigenetic code by recognizing and binding to acetylated lysine (B10760008) residues on histone tails. This interaction is crucial for the recruitment of transcriptional machinery to specific gene promoters and enhancers, thereby driving the expression of genes involved in cell proliferation, survival, and inflammation.
By competitively binding to the acetyl-lysine binding pockets of BET bromodomains, both this compound and I-BET151 displace BET proteins from chromatin. This leads to the downregulation of key oncogenes such as MYC and MYCN, as well as pro-inflammatory genes, resulting in cell cycle arrest, apoptosis, and anti-inflammatory effects.
References
Safety Operating Guide
Comprehensive Safety and Handling Guide for GSK1324726A
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper handling and disposal of GSK1324726A, a potent BET bromodomain inhibitor. Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment.
Hazard Identification and Immediate Precautions
This compound is classified as harmful if swallowed.[1] Ingestion may lead to adverse health effects. It is imperative to avoid direct contact and inhalation.
First-Aid Measures:
| Situation | First-Aid Protocol |
| If Swallowed | Immediately call a poison center or doctor. Rinse mouth.[1] |
| After Inhalation | Move the individual to fresh air. If any symptoms arise, consult a doctor.[1] |
| After Skin Contact | The product is generally not considered a skin irritant. However, it is good practice to wash the affected area with soap and water.[1] |
| After Eye Contact | Rinse opened eye for several minutes under running water.[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure risk during the handling of this compound. The following table summarizes the recommended PPE.
| Body Part | Recommended Protection |
| Hands | Impermeable gloves (e.g., Nitrile) are required. The specific glove material should be resistant to the substance. Due to a lack of specific testing, it is advisable to consult glove manufacturer data.[1] |
| Eyes | Chemical safety goggles or a face shield should be worn to protect against splashes. |
| Body | A standard laboratory coat must be worn. |
| Respiratory | Respiratory protection is not typically required under normal handling conditions with adequate ventilation.[1] |
Operational Plan: Step-by-Step Handling Procedures
A structured workflow is essential for the safe handling of this compound, from receipt to disposal.
Workflow for Safe Handling of this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
